4-Bromo-2-methyl-1H-imidazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-methyl-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2/c1-3-6-2-4(5)7-3/h2H,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLZLUYWLINBOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378322 | |
| Record name | 4-Bromo-2-methylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16265-11-5 | |
| Record name | 5-Bromo-2-methyl-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16265-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-methylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-methyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 4-Bromo-2-methyl-1H-imidazole (CAS: 16265-11-5)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 4-Bromo-2-methyl-1H-imidazole, a key heterocyclic building block in medicinal chemistry and organic synthesis. It details the compound's properties, synthesis protocols, applications in drug discovery, and essential safety information.
Core Properties and Identifiers
This compound is a halogenated imidazole derivative. Its structure, featuring a bromine atom on the imidazole ring, makes it a versatile intermediate for introducing the 2-methylimidazole moiety into more complex molecules through various coupling and substitution reactions.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 16265-11-5[1] |
| Molecular Formula | C₄H₅BrN₂ |
| Molecular Weight | 161.00 g/mol [2] |
| IUPAC Name | This compound |
| Synonyms | 5-Bromo-2-methyl-1H-imidazole |
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Appearance | White solid[2] |
| Melting Point | 164-165 °C[2] |
| Purity | >96% (by NMR)[2] |
| Storage Temperature | +20°C[2] |
Table 3: Spectral Data
| Analysis Type | Data |
|---|---|
| ¹H NMR | Conforms to structure. Spectral data available from suppliers and databases. |
| ¹³C NMR | Spectral data for related bromo-imidazole structures is available and can be used for comparison.[3][4] |
| LC-MS | Data available for related reaction products, confirming structural integrity post-synthesis.[5] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the direct bromination of 2-methyl-1H-imidazole. The bromine atom is introduced onto the imidazole ring via an electrophilic substitution reaction.
Caption: General workflow for the synthesis and application of this compound.
Detailed Experimental Protocol: Bromination of 2-Methyl-1H-imidazole
This protocol is a representative method for the synthesis of this compound.
-
Materials:
-
2-Methyl-1H-imidazole
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF), deoxygenated
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Reaction flask, magnetic stirrer, and standard laboratory glassware
-
-
Procedure:
-
Dissolve 2-methyl-1H-imidazole (1.0 eq) in deoxygenated DMF in a suitable reaction flask.
-
Cool the solution in an ice bath.
-
Slowly add N-Bromosuccinimide (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, pour the reaction mixture into water.
-
Extract the aqueous mixture multiple times with ethyl acetate.[5]
-
Combine the organic extracts and dry over anhydrous sodium sulfate.[5]
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain pure this compound.
-
Applications in Drug Discovery
This compound is a valuable building block for constructing a diverse range of bioactive molecules and Active Pharmaceutical Ingredients (APIs).[6] Its structural motif is found in compounds developed as inhibitors and modulators for various biological targets.
Key therapeutic areas where derivatives of this compound have been investigated include:
-
Oncology: As a precursor for inhibitors of Casein Kinase (CK1) δ/ε, Cyclin-Dependent Kinases (CDK8/19), and RIP1 Kinase.[6][7]
-
Immunology and Inflammation: Used in the synthesis of Cathepsin K inhibitors.[6][7]
-
Metabolic Diseases: As a building block for Xanthine Oxidase inhibitors.[6][7]
-
Neurology: In the development of PDE1 inhibitors and mGlu4 receptor positive allosteric modulators.[6]
Featured Signaling Pathway: Role of Casein Kinase 1 (CK1) in Wnt/β-Catenin Signaling
Derivatives of this compound are used to synthesize inhibitors of Casein Kinase 1 (CK1). CK1 is a critical component of the "destruction complex" that phosphorylates β-catenin, targeting it for degradation. Inhibiting CK1 prevents this phosphorylation, leading to β-catenin stabilization and activation of Wnt target genes, a pathway often dysregulated in cancer.
Caption: Inhibition of CK1 in the Wnt/β-catenin pathway by a drug derived from the title compound.
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. The following information is based on data for the compound and closely related structures. A material-specific Safety Data Sheet (SDS) should always be consulted prior to use.
Table 4: Hazard and Precautionary Information
| Category | Information |
|---|---|
| GHS Pictogram | (Based on related compounds[8]) |
| Signal Word | Warning (Based on related compounds[8]) |
| Hazard Class | Irritant (Xi)[2] |
| Hazard Statements | H315: Causes skin irritation.[8]H319: Causes serious eye irritation.[8]H335: May cause respiratory irritation.[8] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]P280: Wear protective gloves/eye protection/face protection.[8]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] |
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid dust formation and inhalation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from incompatible substances.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat. If dust is generated, a NIOSH-approved respirator may be necessary.[8]
Conclusion
This compound is a pivotal intermediate in modern medicinal chemistry. Its well-defined physical and chemical properties, combined with its versatile reactivity, make it an essential component in the synthesis of novel therapeutics targeting a wide range of diseases. Understanding its synthesis, applications, and safe handling procedures is crucial for researchers and developers aiming to leverage this compound in the creation of next-generation pharmaceuticals.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. barcelonafinechemicals.com [barcelonafinechemicals.com]
- 3. spectrabase.com [spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 4-broMo-1-Methyl-1H-iMidazole-2-carbaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. thieme-connect.de [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Solubility Profile of 4-Bromo-2-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility information for 4-Bromo-2-methyl-1H-imidazole (CAS No. 16265-11-5). Due to the limited publicly available quantitative solubility data for this specific compound, this guide also furnishes detailed experimental protocols for determining solubility, enabling researchers to generate precise data in their own laboratories. Furthermore, this document presents logical workflows and classification schemes based on solubility characteristics.
Introduction
This compound is a heterocyclic organic compound with potential applications in pharmaceutical and agrochemical research. Understanding its solubility profile is a critical first step in any research and development endeavor, as it influences bioavailability, formulation, and routes of administration. This guide aims to collate the known information and provide the necessary methodological framework for its empirical determination.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 16265-11-5 | [1] |
| Molecular Formula | C4H5BrN2 | [1] |
| Molecular Weight | 161.00 g/mol | [1] |
| Melting Point | 164-165 ºC | [1] |
| Physical Description | White solid | [1] |
Solubility Profile
Table 1: Qualitative Solubility of the Related Compound 4-Bromo-1H-imidazole
| Solvent | Solubility |
| Water | Slightly soluble[2][3] |
| Dimethylformamide (DMF) | Soluble[2][4] |
For another related compound, 5-Bromo-2-methyl-4-nitro-1H-imidazole, it is noted to have low water solubility.
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound, the following established experimental protocols can be employed.
Method 1: Qualitative Solubility Assessment
This method provides a rapid initial screening of the compound's solubility in various solvents.
Materials:
-
This compound
-
Small test tubes
-
Vortex mixer
-
A selection of solvents (e.g., water, 5% NaOH, 5% NaHCO3, 5% HCl, ethanol, methanol, acetone, diethyl ether)
-
Spatula
Procedure:
-
Place approximately 25 mg of this compound into a small test tube.
-
Add 0.75 mL of the chosen solvent in small portions.
-
After each addition, shake the test tube vigorously using a vortex mixer for at least 60 seconds.
-
Visually inspect the solution to determine if the compound has dissolved completely. If the solution is clear, the compound is considered soluble. If solid particles remain, it is considered insoluble or partially soluble.
-
Record the observations for each solvent.
Method 2: Quantitative Solubility Determination (Shake-Flask Method)
This method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Volumetric flasks
-
Analytical balance
-
Shaking incubator or water bath with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Syringe filters (e.g., 0.45 µm)
-
Chosen solvent
Procedure:
-
Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of the solvent in a volumetric flask.
-
Place the flask in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the incubation period, allow the solution to stand undisturbed at the same temperature to let the undissolved solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculate the original solubility by taking the dilution factor into account. The result is typically expressed in mg/mL or mol/L.
Visualization of Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for solubility determination and the logic behind compound classification based on solubility.
Caption: General experimental workflow for determining the solubility of a compound.
References
The Rising Tide of Brominated Imidazoles: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold, a five-membered heterocyclic aromatic ring, is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of bromine atoms to this versatile structure can significantly enhance its therapeutic potential, leading to a class of molecules with promising anticancer, antimicrobial, and antifungal properties. This technical guide provides an in-depth exploration of the biological activities of brominated imidazoles, offering a comprehensive resource of quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to support ongoing research and drug discovery efforts.
Anticancer Activity of Brominated Imidazoles
Brominated imidazole derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.[2] Their anticancer activity is often attributed to the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.[3]
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of various brominated imidazole compounds, presenting their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Quinoline-imidazole 12a | HepG2 | 2.42 ± 1.02 | NVP-BEZ235 | 0.54 ± 0.13 |
| A549 | 6.29 ± 0.99 | NVP-BEZ235 | 0.36 ± 0.06 | |
| PC-3 | 5.11 ± 1.00 | NVP-BEZ235 | 0.20 ± 0.01 | |
| WI-38 (normal) | 32.8 ± 1.23 | - | - | |
| Imidazole-chalcone 9j' | A549 | 7.05 | - | - |
| MCF-7 | 10.21 | - | - | |
| MCF-7/MX | 15.83 | - | - | |
| HEPG2 | 12.55 | - | - | |
| Imidazole-chalcone 9g | A549 | 8.12 | - | - |
| MCF-7 | 11.45 | - | - | |
| MCF-7/MX | 18.32 | - | - | |
| HEPG2 | 14.78 | - | - | |
| Kim-161 (5a) | T24 | 56.11 | - | - |
| Kim-111 (5b) | T24 | 67.29 | - | - |
Note: The presence of a bromine atom at the C-6 position of the quinoline ring in compounds like 12a has been shown to enhance in vitro anticancer activity.[4]
Signaling Pathways in Anticancer Activity
Brominated imidazoles have been shown to exert their anticancer effects by targeting critical signaling pathways that are often dysregulated in cancer. Two of the most prominent pathways are the PI3K/Akt/mTOR and the ERK1/2 pathways.[4][5]
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[6] Some brominated quinoline-imidazole derivatives have been evaluated for their inhibitory effects on PI3Kα and mTOR.[4]
ERK1/2 Pathway: The ERK1/2 pathway, a key component of the MAPK signaling cascade, is crucial for transmitting signals from cell surface receptors to the nucleus, thereby regulating gene expression and preventing apoptosis.[7] Imidazole derivatives have been shown to suppress this pathway.[5]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8]
Materials:
-
Brominated imidazole compound
-
Cancer cell lines (e.g., A549, PC-3, HepG2, MCF-7)
-
96-well plates
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the brominated imidazole compound in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial and Antifungal Activities
Brominated imidazoles have also been investigated for their potential as antimicrobial and antifungal agents.[1] The introduction of bromine can enhance the lipophilicity of the imidazole core, facilitating its interaction with microbial cell membranes.
Quantitative Antimicrobial and Antifungal Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of several brominated imidazole derivatives against various bacterial and fungal strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| 6-bromo-2-chloro-3-formylquinoline-imidazole derivatives | Escherichia coli | Moderate | Candida albicans | Good |
| Pseudomonas aeruginosa | Moderate | Aspergillus niger | Moderate | |
| Bacillus subtilis | Maximum | |||
| Bacillus megaterium | Maximum | |||
| 3-biphenyl-3H-Imidazo[1,2-a]azepin-1-ium bromides | Staphylococcus aureus | 4 - 8 | Cryptococcus neoformans | 4 - 8 |
| Candida albicans | 4 - 8 |
Note: The activity is described qualitatively (e.g., "Moderate", "Maximum", "Good") when specific MIC values were not provided in the source.[1]
Mechanisms of Antimicrobial and Antifungal Action
Antibacterial Mechanism: Cell Membrane Disruption
The primary mechanism of antibacterial action for many imidazole derivatives is the disruption of the bacterial cell membrane.[9][10] This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[11]
Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis
The antifungal activity of imidazole derivatives is primarily due to the inhibition of the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[12] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungal cell death.[13]
References
- 1. asianpubs.org [asianpubs.org]
- 2. Synthesis, antibacterial and antifungal activity of new 3-biphenyl-3H-Imidazo[1,2-a]azepin-1-ium bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antitumor evaluation of quinoline-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. atcc.org [atcc.org]
- 9. mdpi.com [mdpi.com]
- 10. The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gosset.ai [gosset.ai]
- 12. Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
The Strategic Role of 4-Bromo-2-methyl-1H-imidazole in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a privileged scaffold. Within the diverse landscape of imidazole-based building blocks, 4-Bromo-2-methyl-1H-imidazole emerges as a particularly valuable scaffold for the development of novel therapeutics. This technical guide provides an in-depth exploration of the synthesis, biological significance, and potential applications of this compound in contemporary drug discovery, with a focus on its role in the development of kinase inhibitors.
Physicochemical Properties and Synthetic Approaches
This compound (CAS 16265-11-5) is a halogenated imidazole derivative with a molecular formula of C4H5BrN2 and a molecular weight of 161.00 g/mol . The presence of a bromine atom at the 4-position and a methyl group at the 2-position of the imidazole ring imparts distinct physicochemical properties that are advantageous for drug design. The bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR). The methyl group at the 2-position can influence the compound's steric and electronic properties, potentially enhancing metabolic stability and modulating binding interactions with biological targets.
Representative Synthesis of this compound
While multiple methods for the bromination of imidazoles exist, a common approach involves the direct electrophilic bromination of 2-methylimidazole. The regioselectivity of this reaction can be influenced by the reaction conditions. A representative protocol for the synthesis of this compound is detailed below.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
2-Methylimidazole
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH2Cl2)
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
-
Procedure:
-
To a solution of 2-methylimidazole (1.0 eq) in dichloromethane at 0 °C, add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound as a solid.
-
-
Characterization: The structure of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
The this compound Scaffold in Kinase Inhibition
The this compound scaffold is of significant interest in the development of kinase inhibitors. The closely related analog, 4-bromo-1,2-dimethyl-1H-imidazole, has been extensively utilized as a key building block for a variety of potent and selective kinase inhibitors.[1] The data and applications of this N-methylated analog provide a strong rationale for the potential of this compound in this therapeutic area.
Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[2] The imidazole core can act as a scaffold to position key pharmacophoric elements that interact with the ATP-binding site of kinases.
Case Study: p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the inflammatory cascade, making it an attractive target for the treatment of inflammatory diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).[2] Several p38 MAP kinase inhibitors based on a substituted imidazole scaffold have been developed.[3][4] The 4-bromo-imidazole moiety is a common feature in many of these inhibitors, where it serves as a crucial intermediate for Suzuki-Miyaura cross-coupling reactions to introduce an aryl or heteroaryl group.[5] This substitution pattern is often critical for achieving high potency and selectivity.
Signaling Pathway of p38 MAP Kinase and Inhibition
Caption: p38 MAP Kinase signaling pathway and its inhibition.
Quantitative Data for Representative Imidazole-Based Kinase Inhibitors
The following table summarizes the inhibitory activities of representative imidazole-based compounds against various kinases. While specific data for derivatives of this compound is limited in the public domain, the data for closely related analogs underscores the potential of this scaffold.
| Compound ID | Scaffold | Target Kinase | IC50 (nM) | Reference |
| SB203580 | Pyridinyl-imidazole | p38α MAP Kinase | 50 - 500 | [3] |
| BIRB 796 | Diaryl urea with pyrazole-imidazole | p38α MAP Kinase | 38 | [6] |
| Compound 1j | Triarylimidazole | BRAF | 240 | [7] |
| Compound 2 | Imidazole-4-N-acetamide | CDK2/cyclin E | < 100 | [8] |
| Compound 4 | Imidazole-4-N-acetamide | CDK2/cyclin E | < 100 | [8] |
Note: The data presented is for structurally related imidazole scaffolds and serves to illustrate the potential of the this compound core.
Experimental Protocols for Biological Evaluation
The evaluation of novel compounds based on the this compound scaffold requires robust and reproducible biological assays. Below are detailed protocols for a general kinase inhibition assay and a cell-based assay to assess cytotoxicity.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method to determine the in vitro potency of a test compound against a specific kinase.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
-
Materials:
-
Recombinant kinase of interest
-
Specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well microplates
-
Multichannel pipette or liquid handling system
-
Plate reader capable of measuring luminescence
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer containing a constant concentration of DMSO.
-
Add 5 µL of the diluted compound solution to the wells of the microplate. Include wells for a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Add 10 µL of a solution containing the kinase and its substrate in assay buffer to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction at 30 °C for 1-2 hours.
-
Equilibrate the plate and the Kinase-Glo® reagent to room temperature.
-
Add 25 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the test compounds on cancer cell lines.
-
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include untreated cells as a control.
-
Incubate the plate for 48-72 hours at 37 °C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Structure-Activity Relationship (SAR) Considerations
The this compound scaffold provides multiple points for chemical modification to explore SAR and optimize drug-like properties.
Logical Relationship for SAR Exploration
Caption: Key modification points for SAR studies.
-
N1-Position: Alkylation or arylation at the N1-position can significantly impact the compound's interaction with the target protein and its pharmacokinetic properties. As seen with the highly active 4-bromo-1,2-dimethyl-1H-imidazole derivatives, N-methylation can be a key determinant of activity.[1]
-
C4-Position (via Bromine): The bromine atom is a prime site for introducing diversity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The nature of the substituent introduced at this position is often crucial for achieving high potency and selectivity, as it can occupy specific pockets within the target's active site.[5]
-
C5-Position: Modification at the C5-position can also be explored to fine-tune the electronic and steric properties of the molecule, potentially leading to improved activity and selectivity.
Conclusion
This compound represents a valuable and versatile scaffold in drug discovery. Its synthetic tractability, coupled with the proven success of closely related analogs, makes it an attractive starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. The strategic use of this building block, guided by robust synthetic protocols and comprehensive biological evaluation, holds significant promise for the discovery of next-generation medicines targeting a range of human diseases. This guide provides a foundational framework for researchers to harness the potential of the this compound core in their drug discovery endeavors.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Dual-Action Kinase Inhibitors Influence p38α MAP Kinase Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scialert.net [scialert.net]
- 8. Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases | MDPI [mdpi.com]
reactivity and stability of 4-Bromo-2-methyl-1H-imidazole
An In-depth Technical Guide to the Reactivity and Stability of 4-Bromo-2-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its unique structural features, comprising a reactive bromine atom and a nucleophilic nitrogen atom within the imidazole scaffold, offer versatile handles for molecular elaboration. This guide provides a comprehensive overview of the , including its physicochemical properties, key chemical transformations, and detailed experimental protocols for its synthesis and derivatization.
Physicochemical Properties and Stability
This compound is a white solid at room temperature.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 16265-11-5 | [1] |
| Molecular Formula | C₄H₅BrN₂ | [1] |
| Molecular Weight | 161.00 g/mol | [1][2] |
| Appearance | White solid | [1] |
| Melting Point | 164-165 °C | [1] |
| Purity | > 96% (by NMR) | [1] |
| Storage Temperature | +20°C | [1] |
Stability and Storage:
This compound is generally stable under standard laboratory conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container, in a cool, dry, and well-ventilated area, protected from light.[1] The imidazole ring is a robust aromatic system, but like many organic compounds, it may be sensitive to strong oxidizing agents and extreme pH conditions. The carbon-bromine bond is relatively stable but can be cleaved under reductive conditions or participate in nucleophilic substitution reactions, particularly at elevated temperatures.
Reactivity
The reactivity of this compound is dictated by two primary functional groups: the N-H of the imidazole ring and the C-Br bond. This dual reactivity allows for sequential or orthogonal functionalization, making it a valuable intermediate in the synthesis of complex molecules.
Caption: Reactivity map of this compound.
Reactions at the Nitrogen Atom
The imidazole ring contains a secondary amine (N-H) that is nucleophilic and can readily undergo reactions with various electrophiles.
-
N-Alkylation: The N-H proton can be abstracted by a base (e.g., NaH, K₂CO₃) to form an imidazolide anion, which then acts as a potent nucleophile.[3] Subsequent reaction with an alkyl halide or other alkylating agent yields the corresponding N-alkylated product. Regioselectivity can be an issue in the alkylation of unsymmetrical imidazoles, potentially yielding a mixture of N1 and N3 isomers, although in the case of 2-substituted imidazoles, alkylation typically favors the N1 position due to steric hindrance from the 2-methyl group.
-
N-Arylation: Similar to N-alkylation, N-arylation can be achieved through copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination with aryl halides.
Reactions at the Carbon-Bromine Bond
The bromine atom at the C4 position is a versatile handle for introducing a wide range of substituents through transition-metal-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This is one of the most powerful and widely used methods for forming carbon-carbon bonds. This compound can be coupled with various aryl, heteroaryl, or vinyl boronic acids or esters in the presence of a palladium catalyst and a base to afford the corresponding 4-substituted-2-methyl-1H-imidazoles.[4][5] This reaction is fundamental in the synthesis of numerous biologically active compounds.[4]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds.[6] this compound can be coupled with primary or secondary amines to produce 4-amino-2-methyl-1H-imidazole derivatives.[7]
-
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.[8] It allows for the introduction of an alkynyl moiety at the C4 position of the imidazole ring.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and a representative Suzuki-Miyaura coupling reaction.
Synthesis of this compound
This protocol describes the direct bromination of 2-methyl-1H-imidazole using N-bromosuccinimide (NBS).
Materials:
-
2-methyl-1H-imidazole
-
N-bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-methyl-1H-imidazole (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
If the solution has a yellow/orange color, add saturated aqueous Na₂S₂O₃ solution until it becomes colorless.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.
Suzuki-Miyaura Coupling of this compound
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 mixture)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-2-methyl-1H-imidazole.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis, particularly for the construction of pharmaceutical lead compounds. Its stability under typical storage and reaction conditions, combined with the distinct reactivity of the N-H and C-Br functionalities, allows for a wide range of chemical transformations. A thorough understanding of its reactivity and the application of robust synthetic protocols, such as those outlined in this guide, are essential for leveraging the full potential of this important intermediate in drug discovery and development.
References
- 1. barcelonafinechemicals.com [barcelonafinechemicals.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. benchchem.com [benchchem.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Commercial Sourcing and Synthetic Applications of 4-Bromo-2-methyl-1H-imidazole: A Technical Guide
For researchers, scientists, and drug development professionals, the accessibility and quality of key chemical building blocks are paramount to the success of their projects. 4-Bromo-2-methyl-1H-imidazole is a valuable heterocyclic intermediate, sought after for its utility in the synthesis of a diverse range of biologically active molecules. This technical guide provides an in-depth overview of the commercial suppliers of this compound, alongside detailed experimental protocols for its synthesis and a key synthetic application.
Commercial Availability
A number of chemical suppliers offer this compound, with varying purities and quantities to suit a range of research and development needs. The following table summarizes the offerings from several prominent commercial vendors.
| Supplier | Product Name | CAS Number | Purity | Available Quantities | Catalog Number |
| Sigma-Aldrich | This compound | 16265-11-5 | Information not readily available | Custom synthesis | Not specified |
| Barcelona Fine Chemicals | This compound | 16265-11-5 | >97% | Inquire for details | BFC180012 |
| BLD Pharm | This compound | 16265-11-5 | 97% | 1g, 5g, 25g | BD2261 |
| Fluorochem | This compound | 16265-11-5 | 98% | 1g, 5g, 10g, 25g, 100g | 10-F209279 |
Experimental Protocols
Synthesis of this compound
While a variety of methods exist for the synthesis of substituted imidazoles, a common route to this compound involves the direct bromination of 2-methylimidazole. The following protocol is a representative procedure adapted from established methods for the bromination of imidazole derivatives.
Materials:
-
2-Methylimidazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methylimidazole (1.0 equivalent) in anhydrous acetonitrile.
-
Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.05 equivalents) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This reaction is fundamental in medicinal chemistry for the synthesis of biaryl and heteroaryl structures.[1]
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Catalyst and Ligand: In a separate vial, weigh palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) and add them to the reaction flask.
-
Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and degassed water to the flask.
-
Degassing: Seal the flask and degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filtration and Extraction: Filter the mixture through a pad of celite and wash with ethyl acetate. Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired coupled product.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and a key application of this compound.
Caption: Synthetic workflow for this compound.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
References
An In-depth Technical Guide to the Safety, Handling, and Storage of 4-Bromo-2-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and storage information for 4-Bromo-2-methyl-1H-imidazole (CAS No. 16265-11-5), a key building block in the synthesis of various bioactive molecules. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of this chemical compound.
Chemical and Physical Properties
This compound is a halogenated heterocyclic compound with the molecular formula C₄H₅BrN₂. Its structure, featuring a bromine atom on the imidazole ring, makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical agents.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | 4-Bromo-1H-imidazole |
| CAS Number | 16265-11-5[1] | 2302-25-2[2][3] |
| Molecular Formula | C₄H₅BrN₂ | C₃H₃BrN₂[2][3] |
| Molecular Weight | 161.00 g/mol | 146.97 g/mol [2][3] |
| Appearance | White to off-white crystalline powder | White to light yellow or light orange powder/crystal |
| Melting Point | Not available | 131-135 °C[3] |
| Boiling Point | Not available | 324.7 ± 15.0 °C (Predicted) |
| Solubility | Not available | Soluble in various organic solvents |
Safety and Hazard Information
The primary hazards associated with this compound and related brominated imidazoles are acute toxicity, skin irritation, and serious eye irritation. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for understanding these hazards.
Table 2: GHS Hazard Classification for 4-Bromo-1H-imidazole
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2] |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes and dust.[4][5]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, should be worn.[6] Always inspect gloves for integrity before use and use proper glove removal technique.
-
Skin and Body Protection: A laboratory coat must be worn. For larger quantities or when there is a risk of significant exposure, additional protective clothing may be necessary.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5] If a fume hood is not available or if dust levels are high, a NIOSH-approved respirator with an appropriate particulate filter should be used.
Handling and Storage Protocols
Proper handling and storage are critical to maintain the stability of this compound and to prevent accidents.
Handling
-
Engineering Controls: Handle the compound in a well-ventilated area, with a preference for using a certified chemical fume hood to minimize inhalation exposure.
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.
-
Dust Prevention: Avoid the formation of dust and aerosols.[5] Use appropriate tools and techniques to handle the solid material.
Storage
-
Container: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Incompatibilities: Keep away from strong oxidizing agents.
-
Temperature: Store at room temperature unless otherwise specified by the supplier.
Experimental Protocols
Representative Synthesis of a Brominated Imidazole Derivative
Method: Bromination using N-Bromosuccinimide (NBS)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the imidazole starting material in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Reagent Addition: Slowly add N-Bromosuccinimide (NBS) to the solution at room temperature. The molar ratio of the starting material to NBS should be carefully controlled to achieve the desired level of bromination.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench the reaction mixture with a suitable reagent, such as an aqueous solution of sodium thiosulfate, to consume any unreacted bromine.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine and dry it over anhydrous sodium sulfate.
-
Purification: Concentrate the organic extract under reduced pressure and purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the pure brominated imidazole.
Caption: A generalized workflow for the synthesis of a bromo-imidazole derivative.
Role in Drug Development
This compound and its derivatives are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs). The bromo- and methyl-substituted imidazole scaffold can be further functionalized to create complex molecules with a wide range of biological activities.
While specific signaling pathways directly modulated by this compound are not detailed in the provided search results, its utility as a synthetic building block suggests its incorporation into molecules targeting various biological processes. For instance, imidazole-containing compounds are known to be inhibitors of various enzymes, such as kinases, and can act as antagonists for certain receptors.
The general logic for utilizing this compound in a drug discovery program is outlined below.
Caption: A logical workflow for the use of this compound in drug discovery.
Disposal Procedures
Unused or waste this compound must be disposed of as hazardous waste.
-
Method: The primary recommended method for the disposal of brominated organic compounds is incineration by a licensed waste disposal facility.[7]
-
Regulations: All disposal activities must comply with local, state, and federal regulations for hazardous waste.[7]
-
Containers: Collect waste material in a clearly labeled, sealed container.
First Aid Measures
In case of exposure, follow these first aid procedures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive risk assessment. Always consult the Safety Data Sheet (SDS) provided by the manufacturer before handling any chemical.
References
- 1. barcelonafinechemicals.com [barcelonafinechemicals.com]
- 2. 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-1H-imidazole 97 2302-25-2 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. faculty.washington.edu [faculty.washington.edu]
- 7. benchchem.com [benchchem.com]
The Pivotal Role of 4-Bromo-2-methyl-1H-imidazole in the Synthesis of Active Pharmaceutical Ingredients: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The versatile heterocyclic scaffold, 4-Bromo-2-methyl-1H-imidazole, and its N-methylated derivative, 4-bromo-1,2-dimethyl-1H-imidazole, have emerged as crucial building blocks in the synthesis of a diverse array of potent and selective active pharmaceutical ingredients (APIs). The strategic placement of the bromine atom at the 4-position provides a reactive handle for key carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling, enabling the construction of complex molecular architectures. This technical guide delves into the synthesis of several classes of kinase inhibitors, detailing experimental protocols, quantitative data, and the associated signaling pathways, underscoring the significance of this imidazole derivative in modern drug discovery.
Core Synthesis and Key Intermediates
The journey from this compound to complex APIs often begins with N-methylation to yield 4-bromo-1,2-dimethyl-1H-imidazole. This initial step is critical as it can influence the regioselectivity of subsequent reactions and modulate the physicochemical properties of the final compound.
A cost-effective and scalable synthesis for 4-bromo-1,2-dimethyl-1H-imidazole has been developed, which is essential for its large-scale application in pharmaceutical manufacturing.[1] The structural motif of 4-bromo-1,2-dimethyl-1H-imidazole has been identified as a key component in a wide range of bioactive compounds, including inhibitors of Cathepsin K, xanthine oxidase, EED and PRC2 modulators, PDE1 inhibitors, casein kinase δ/ε inhibitors, CDK8/19 inhibitors, isoindolinone inhibitors, RIP1 kinase inhibitors, mGlu4 receptor positive allosteric modulators, and TGF-β inhibitors.[1]
Applications in the Synthesis of Kinase Inhibitors
The this compound scaffold is particularly prominent in the development of kinase inhibitors, a class of drugs that target protein kinases to interfere with cell signaling pathways that are often dysregulated in diseases like cancer and inflammatory disorders.
Casein Kinase 1 (CK1) Inhibitors
Casein Kinase 1 is a family of serine/threonine kinases that play a role in various cellular processes, and their dysregulation has been implicated in cancer. An anticancer therapeutic candidate, identified as compound V , is a potent casein kinase δ/ε inhibitor synthesized from 4-bromo-1,2-dimethyl-1H-imidazole.[1]
Experimental Protocol: Synthesis of Casein Kinase Inhibitor (V) [1]
A first-generation synthesis of compound V highlights the utility of the Suzuki-Miyaura coupling reaction.[1]
-
Suzuki-Miyaura Coupling: 4-bromo-1,2-dimethyl-1H-imidazole (1) is coupled with 4-fluorophenylboronic acid to produce 4-(4-fluorophenyl)-1,2-dimethyl-1H-imidazole (3).
-
Bromination: The resulting intermediate (3) is brominated using N-Bromosuccinimide (NBS) in methanol to yield 5-bromo-4-(4-fluorophenyl)-1,2-dimethyl-1H-imidazole (4).
-
Second Suzuki-Miyaura Coupling: A subsequent Suzuki-Miyaura coupling is performed with a custom-synthesized boronate ester (5) to afford the advanced intermediate (6).
-
Deacetylation: The acetyl group on intermediate (6) is removed using hydrochloric acid to yield the corresponding amine.
-
Amidation: Finally, the amine is reacted with 3-fluoro-pyridine-4-carboxylic acid to yield the target API, compound V .
Quantitative Data for the Synthesis of Casein Kinase Inhibitor (V)
| Step No. | Reaction | Starting Material | Reagent(s) | Product | Yield (%) |
| 1 | Suzuki-Miyaura Coupling | 4-bromo-1,2-dimethyl-1H-imidazole (1) | 4-fluorophenylboronic acid | 4-(4-fluorophenyl)-1,2-dimethyl-1H-imidazole (3) | 60 |
| 2 | Bromination | 4-(4-fluorophenyl)-1,2-dimethyl-1H-imidazole (3) | NBS, MeOH | 5-bromo-4-(4-fluorophenyl)-1,2-dimethyl-1H-imidazole (4) | 80 |
| 3 | Suzuki-Miyaura Coupling | 5-bromo-4-(4-fluorophenyl)-1,2-dimethyl-1H-imidazole (4) | Boronate ester (5) | Intermediate (6) | 40 |
| 4 | Deacetylation | Intermediate (6) | HCl | Amine intermediate | Quantitative |
| 5 | Amidation | Amine intermediate | 3-fluoro-pyridine-4-carboxylic acid | Compound V | 40 |
Experimental Workflow for the Synthesis of Casein Kinase Inhibitor (V)
Synthesis of Casein Kinase Inhibitor (V).
Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors
RIPK1 is a critical mediator of necroptosis, a form of programmed cell death, and inflammation. Inhibitors of RIPK1 are being investigated for the treatment of various inflammatory and neurodegenerative diseases. The 4-bromo-1,2-dimethyl-1H-imidazole scaffold serves as a valuable starting point for the synthesis of potent RIPK1 inhibitors.
Representative Experimental Protocol: Suzuki Coupling for RIPK1 Inhibitor Precursors
While a specific end-to-end synthesis of a named RIPK1 inhibitor from this compound is not detailed in the provided search results, a general and crucial step, the Suzuki-Miyaura coupling, is a common strategy.
-
Reaction Setup: In a reaction vessel, combine 4-bromo-1,2-dimethyl-1H-imidazole, the desired aryl or heteroaryl boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equivalents).
-
Solvent Addition and Degassing: Add an anhydrous and degassed solvent system (e.g., 1,4-dioxane/water). Purge the vessel with an inert gas (e.g., Argon) for 15-20 minutes.
-
Reaction: Heat the mixture to 80-120 °C and monitor the reaction progress using TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.
Quantitative Data for Representative RIPK1 Inhibitors
| Compound | Target | IC50 (nM) | Cell-based Assay (EC50, nM) |
| Compound 70 | RIPK1 | - | 17-30 (TNFα-induced necroptosis) |
| GSK2982772 | RIPK1 | - | Potent inhibitor of TNF-induced necroptosis |
Note: The synthesis of these specific compounds may not directly start from this compound, but they represent the class of molecules where this scaffold is relevant.
RIPK1 Signaling Pathway in Necroptosis
RIPK1-mediated necroptosis pathway.
Transforming Growth Factor-beta (TGF-β) Inhibitors
The TGF-β signaling pathway is implicated in a variety of cellular processes, and its dysregulation is a hallmark of several diseases, including cancer and fibrosis. Small molecule inhibitors of the TGF-β type I receptor (ALK5) are of significant therapeutic interest. The imidazole scaffold is a common feature in many reported ALK5 inhibitors.
Representative Experimental Protocol: Suzuki Coupling for TGF-β Inhibitor Precursors
The synthesis of TGF-β inhibitors often involves a Suzuki coupling to append aryl or heteroaryl moieties to the imidazole core. The protocol is analogous to that described for RIPK1 inhibitor precursors.
Quantitative Data for Representative TGF-β Inhibitors
| Compound | Target | IC50 (nM) | Cell-based Assay |
| SB-431542 | ALK4, ALK5, ALK7 | 94 (ALK5) | Potent inhibition of TGF-β-induced gene expression |
| Compound 14 | ALK5 | - | IC50 = 50 nM (TGF-β1-induced fibronectin mRNA formation) |
Note: The synthesis of these specific compounds may not directly start from this compound, but they represent the class of molecules where this scaffold is relevant.
TGF-β Signaling Pathway
Canonical TGF-β/SMAD signaling pathway.
Conclusion
This compound and its derivatives are undeniably valuable synthons in the construction of complex and potent active pharmaceutical ingredients. Their utility, primarily leveraged through the Suzuki-Miyaura cross-coupling reaction, allows for the efficient and modular synthesis of various kinase inhibitors. The examples of casein kinase, RIPK1, and TGF-β inhibitors highlight the broad applicability of this scaffold in addressing a range of therapeutic targets. As drug discovery continues to evolve, the strategic use of such versatile building blocks will remain paramount in the development of novel and effective medicines. Further exploration into the synthesis of other classes of APIs using this imidazole core is warranted and holds significant promise for future therapeutic advancements.
References
Methodological & Application
Application Notes and Protocols for the Scalable Synthesis of 4-Bromo-2-methyl-1H-imidazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Bromo-2-methyl-1H-imidazole is a valuable heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the presence of a bromine atom, which can be readily functionalized through various cross-coupling reactions, and the imidazole core, a common motif in biologically active molecules. The development of a scalable and efficient synthesis protocol for this compound is crucial for its application in drug discovery and development. This document provides a detailed protocol for the synthesis of this compound via the direct bromination of 2-methylimidazole, addressing key challenges such as regioselectivity and purification.
Data Presentation
The direct bromination of 2-methylimidazole can potentially yield two isomeric monobrominated products: this compound and 5-Bromo-2-methyl-1H-imidazole, along with di- and polybrominated species. The regioselectivity is highly dependent on the reaction conditions. Below is a summary of typical outcomes based on the chosen brominating agent and solvent.
| Entry | Brominating Agent | Solvent | Temperature (°C) | Typical Yield of 4-Bromo Isomer (%) | Key Observations |
| 1 | N-Bromosuccinimide (NBS) | Chloroform | 0 to rt | 40-60 | Formation of a mixture of 4- and 5-bromo isomers. Separation by chromatography is required. |
| 2 | Bromine (Br₂) | Acetic Acid | rt | 30-50 | Can lead to the formation of polybrominated byproducts. |
| 3 | N-Bromosuccinimide (NBS) | Acetonitrile | 0 to rt | 50-70 | Improved regioselectivity compared to chloroform. |
Experimental Protocols
Method 1: Synthesis of this compound using N-Bromosuccinimide in Acetonitrile
This protocol is optimized for improved regioselectivity and scalability.
Materials:
-
2-Methylimidazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Sodium thiosulfate solution (10% w/v)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methylimidazole (1 equivalent). Dissolve the starting material in anhydrous acetonitrile (10 mL per gram of 2-methylimidazole).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of NBS: Dissolve N-Bromosuccinimide (1.05 equivalents) in anhydrous acetonitrile (15 mL per gram of NBS) and add it dropwise to the cooled solution of 2-methylimidazole over a period of 1-2 hours. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).
-
Quenching: Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to decompose any unreacted bromine.
-
Work-up:
-
Remove the acetonitrile under reduced pressure.
-
Add ethyl acetate to the residue and wash the organic layer with saturated sodium bicarbonate solution to neutralize any acid.
-
Wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product is a mixture of 4- and 5-bromo isomers. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. The 4-bromo isomer is typically the less polar product.
-
-
Characterization: Collect the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a white to off-white solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualization
Synthetic Pathway for this compound
Caption: Synthetic route for this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis.
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions of 4-Bromo-2-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The functionalization of the imidazole core is therefore of significant interest in the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, offering a robust strategy for the arylation of heterocyclic systems. This document provides detailed application notes and protocols for the use of 4-Bromo-2-methyl-1H-imidazole as a substrate in Suzuki-Miyaura cross-coupling reactions to generate a diverse range of 2-methyl-4-aryl-1H-imidazoles. These protocols are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery.
Reaction Principle
The Suzuki-Maiyaura reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, typically an arylboronic acid or its ester. The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity of the desired 4-aryl-2-methyl-1H-imidazole product.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
While a comprehensive dataset for the Suzuki-Miyaura coupling of this compound with a wide array of arylboronic acids is not available in a single source, the following table summarizes representative reaction conditions and expected yields. These values are based on analogous reactions with structurally similar bromo-imidazole and other bromo-heterocyclic substrates and serve as a strong predictive guide for reaction outcomes.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%)* |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 80-90 |
| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 8 | 88-98 |
| 4 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | 75-85 |
| 5 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 110 | 12 | 70-80 |
| 6 | 2-Naphthylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 82-92 |
*Yields are illustrative and based on reactions with analogous substrates. Optimization may be required for specific arylboronic acids.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Researchers should note that optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal results.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Degassed water (if using a biphasic system)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and, if necessary, the ligand.
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-Dioxane, 5 mL) and, if applicable, degassed water (e.g., 1 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically 8-24 hours), cool the mixture to room temperature.
-
Quenching and Extraction: Dilute the reaction mixture with water (10 mL) and extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-methyl-4-aryl-1H-imidazole.
-
Characterization: Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling.
Application Notes and Protocols for N-Alkylation of 4-Bromo-2-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of imidazole scaffolds is a cornerstone transformation in medicinal chemistry and drug development. The introduction of alkyl groups onto the imidazole ring profoundly influences the parent molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. These modifications can significantly impact the pharmacokinetic profile and biological activity of the resulting compounds. 4-Bromo-2-methyl-1H-imidazole is a valuable building block, with the bromine atom serving as a versatile handle for further functionalization, such as cross-coupling reactions.
This document provides a detailed protocol for the N-alkylation of this compound. The procedure is based on established methodologies for the N-alkylation of substituted imidazoles, offering a robust starting point for the synthesis of a diverse library of N-alkylated derivatives.
General Principles of N-Alkylation
The N-alkylation of this compound proceeds via a nucleophilic substitution reaction. The reaction is typically initiated by the deprotonation of the imidazole nitrogen with a suitable base, forming a nucleophilic imidazolate anion. This anion then attacks the electrophilic alkylating agent (e.g., an alkyl halide), displacing the leaving group to form the N-alkylated product.
Due to the asymmetry of the this compound ring, N-alkylation can potentially yield two regioisomers: the 1,4-disubstituted and the 1,5-disubstituted products. Generally, alkylation is favored at the more sterically accessible and electronically favorable nitrogen atom. For this compound, the alkylation is expected to predominantly occur at the N1 position, yielding the 1,4-disubstituted regioisomer. Careful selection of the base, solvent, and reaction temperature is crucial for controlling the reaction's efficiency and regioselectivity.
Data Presentation: Reaction Parameters for N-Alkylation
The following table summarizes typical reaction conditions for the N-alkylation of this compound with various alkylating agents. The data is compiled from analogous reactions in the literature and serves as a guide for reaction optimization.[1]
| Entry | Alkylating Agent | Base (equiv.) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Methyl Iodide | K₂CO₃ (1.5) | Acetonitrile | 60 | 4-8 | 85-95 |
| 2 | Ethyl Bromide | K₂CO₃ (1.5) | Acetonitrile | 60-80 | 6-12 | 80-90 |
| 3 | Benzyl Bromide | K₂CO₃ (1.5) | Acetonitrile | Room Temp. | 8-16 | 90-98 |
| 4 | Methyl Iodide | NaH (1.2) | DMF | 0 to Room Temp. | 2-4 | 90-97 |
| 5 | Ethyl Bromide | NaH (1.2) | DMF | 0 to Room Temp. | 3-6 | 88-95 |
| 6 | Benzyl Bromide | NaH (1.2) | DMF | 0 to Room Temp. | 2-5 | 92-99 |
Experimental Protocols
Two primary protocols are presented, employing either a mild base (Potassium Carbonate) or a strong base (Sodium Hydride) to accommodate different substrate reactivities and laboratory preferences.
Protocol 1: N-Alkylation using Potassium Carbonate in Acetonitrile
This method utilizes a milder base and is generally suitable for a wide range of alkylating agents.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 equiv.) and anhydrous potassium carbonate (1.5 equiv.).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
Addition of Alkylating Agent: Add the alkylating agent (1.1-1.2 equiv.) dropwise to the stirred suspension at room temperature. For less reactive alkylating agents, the reaction mixture can be heated.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the solid with acetonitrile.
-
Isolation: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: N-Alkylation using Sodium Hydride in DMF
This protocol employs a strong base for rapid and complete deprotonation, which is particularly useful for less reactive systems.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equiv.) portion-wise to the stirred solution.
-
Stirring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[1]
-
Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (1.1 equiv.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC.
-
Work-up: Upon completion, cautiously quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3 times).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Signaling Pathway of N-Alkylation
Caption: General reaction mechanism for the N-alkylation of imidazole.
Experimental Workflow for N-Alkylation
Caption: General experimental workflow for N-alkylation of imidazole.
References
Application of 4-Bromo-2-methyl-1H-imidazole in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-methyl-1H-imidazole and its N-methylated derivative, 4-bromo-1,2-dimethyl-1H-imidazole, are pivotal heterocyclic building blocks in medicinal chemistry, particularly for the development of targeted kinase inhibitors. The strategic placement of the bromine atom on the imidazole core provides a versatile handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of diverse aryl and heteroaryl moieties, enabling the systematic exploration of the chemical space around the imidazole scaffold to optimize potency, selectivity, and pharmacokinetic properties of kinase inhibitors. This document provides an overview of the application of this compound in the synthesis of inhibitors for several key kinases implicated in oncology and inflammatory diseases, including Casein Kinase 2 (CK2), Cyclin-Dependent Kinases 8 & 19 (CDK8/19), Receptor-Interacting Protein Kinase 1 (RIPK1), and Transforming Growth Factor-beta (TGF-β) receptor kinase.
Kinase Inhibitors Synthesized Using this compound Derivatives
The structural motif derived from this compound is found in a variety of bioactive compounds targeting different kinases. The imidazole core often serves as a central scaffold for orienting substituents that interact with key residues in the ATP-binding pocket of the target kinase.
Targeted Kinases and Therapeutic Areas:
-
Casein Kinase 2 (CK2): An anti-cancer target, inhibitors are developed to induce apoptosis in cancer cells.
-
CDK8/19: Implicated in the regulation of transcription, these kinases are targets for cancer therapy.
-
RIPK1 Kinase: A key regulator of necroptosis and inflammation, inhibitors are being explored for inflammatory diseases.
-
TGF-β Kinase: Involved in cell growth, differentiation, and immune regulation, its inhibitors are investigated for applications in oncology and fibrosis.
Data Presentation
The following table summarizes the biological activity of representative kinase inhibitors synthesized using 4-bromo-imidazole derivatives as key intermediates.
| Target Kinase | Inhibitor Scaffold/Class | Starting Material | IC50/EC50/Ki | Cell Line/Assay Conditions | Reference |
| Casein Kinase 2 (CK2) | 4,5,6,7-Tetrabromo-2-(dimethylamino)benzimidazole | 4,5,6,7-Tetrabromobenzimidazole | Ki = 40 nM | Recombinant CK2 | [1][2] |
| CDK8 | 4,5-dihydrothieno[3',4':3,4]benzo[1,2-d]isothiazole derivative | 4,5-dihydroimidazolo[3',4':3,4]benzo[1,2-d]isothiazole | IC50 = 0.76 nM | Enzymatic Assay | [3] |
| CDK19 | 4,5-dihydrothieno[3',4':3,4]benzo[1,2-d]isothiazole derivative | 4,5-dihydroimidazolo[3',4':3,4]benzo[1,2-d]isothiazole | IC50 = 1.7 nM | Enzymatic Assay | [3] |
| RIPK1 | GSK'157 analogue | 5-Bromo-1H-indole | IC50 = 0.1-1 nM | RIPK1 Autophosphorylation Assay | [4] |
| TGF-βR1 (ALK5) | 1,2,4-trisubstituted imidazole | Imidazole derivative | IC50 (6c) = 0.29 µM | ALK5 Autophosphorylation Assay | [5] |
Experimental Protocols
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of kinase inhibitors from this compound derivatives. Below is a generalized protocol for this key transformation, followed by a representative synthesis of a kinase inhibitor intermediate.
General Protocol for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the palladium-catalyzed coupling of a 4-bromo-imidazole derivative with an arylboronic acid.
Materials:
-
4-Bromo-1,2-dimethyl-1H-imidazole (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05-0.1 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add 4-bromo-1,2-dimethyl-1H-imidazole, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Representative Synthesis: 4-(Aryl)-1,2-dimethyl-1H-imidazole
This protocol describes the synthesis of a generic 4-(Aryl)-1,2-dimethyl-1H-imidazole, a common core structure in many kinase inhibitors.
Step 1: Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole
A cost-effective and scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole has been established starting from 1,2-dimethyl-1H-imidazole, which circumvents the formation of regioisomers. The process involves a two-step sequence of dibromination followed by selective monodebromination.
Step 2: Suzuki-Miyaura Coupling
-
In a round-bottom flask, combine 4-bromo-1,2-dimethyl-1H-imidazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
The flask is evacuated and backfilled with argon three times.
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) is added.
-
A degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) is added.
-
The reaction mixture is heated to 90 °C and stirred for 12 hours.
-
After cooling, the mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the 4-(aryl)-1,2-dimethyl-1H-imidazole.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways targeted by kinase inhibitors derived from this compound.
References
- 1. Optimization of protein kinase CK2 inhibitors derived from 4,5,6,7-tetrabromobenzimidazole [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: a novel powerful and selective inhibitor of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of selective CDK8/19 dual inhibitors: Discovery of 4,5-dihydrothieno[3',4':3,4]benzo[1,2-d]isothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Synthesis and biological evaluation of 1,2,4-trisubstituted imidazoles and 1,3,5-trisubstituted pyrazoles as inhibitors of transforming growth factor beta type 1 receptor (ALK5) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Antifungal Agents from 4-Bromo-2-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis and evaluation of novel antifungal agents using 4-Bromo-2-methyl-1H-imidazole as a starting scaffold. The imidazole core is a well-established pharmacophore in antifungal drug design, primarily targeting the fungal enzyme lanosterol 14-α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3][4] By functionalizing the 4-bromo position, novel derivatives can be created to explore new structure-activity relationships (SAR) and potentially overcome existing drug resistance.
Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
A robust and versatile method for functionalizing the 4-position of the imidazole ring is the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the this compound and a variety of boronic acids or esters, allowing for the introduction of diverse aryl or heteroaryl moieties. This approach is a cornerstone of modern medicinal chemistry for generating libraries of compounds for biological screening.
Logical Workflow for Synthesis
Caption: General workflow for synthesizing novel imidazole derivatives via Suzuki-Miyaura coupling.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general method for the synthesis of 4-aryl-2-methyl-1H-imidazole derivatives.
Materials and Reagents:
| Reagent | Proportions (molar equivalent) | Purpose |
| This compound | 1.0 | Starting material |
| Aryl/Heteroaryl Boronic Acid | 1.2 - 1.5 | Coupling partner |
| Palladium Catalyst (e.g., Pd(PPh3)4) | 0.05 - 0.1 | Catalyst |
| Base (e.g., K2CO3, Cs2CO3) | 2.0 - 3.0 | Reaction base |
| Solvent (e.g., Dioxane/H2O, DMF) | - | Reaction medium |
| Anhydrous MgSO4 or Na2SO4 | - | Drying agent |
| Ethyl Acetate, Dichloromethane | - | Extraction solvents |
| Silica Gel | - | Stationary phase |
| Hexane/Ethyl Acetate | - | Mobile phase |
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), the selected aryl/heteroaryl boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract three times with an organic solvent such as ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure product.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Antifungal Activity Evaluation
The antifungal efficacy of the newly synthesized compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized technique for this purpose.[5][6]
Workflow for Antifungal Susceptibility Testing
Caption: Standard workflow for the broth microdilution antifungal susceptibility test.
Protocol: Broth Microdilution Assay (CLSI Guidelines)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast.
Materials and Media:
| Item | Specification |
| Fungal Strains | e.g., Candida albicans, Aspergillus fumigatus |
| Growth Medium | RPMI-1640 Medium with L-glutamine, without bicarbonate, buffered with MOPS |
| 96-well microtiter plates | Sterile, U-bottom |
| Test Compounds | Dissolved in DMSO (Dimethyl sulfoxide) |
| Standard Antifungal | e.g., Fluconazole, Itraconazole (for comparison) |
| Spectrophotometer or Plate Reader | Optional, for quantitative reading |
Procedure:
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) for 24 hours. Prepare a suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI-1640 medium to achieve the final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
Compound Dilution: Prepare serial two-fold dilutions of the synthesized compounds and standard drugs in a 96-well plate using RPMI-1640 medium. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.
-
Inoculation: Add 100 µL of the final fungal inoculum to each well containing 100 µL of the diluted compound, resulting in a final volume of 200 µL per well.
-
Controls: Include a drug-free well (growth control) and an uninoculated well (sterility control) on each plate.
-
Incubation: Incubate the plates at 35 °C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm).
Data Presentation: Example MIC Values
The results should be summarized in a table for clear comparison of the antifungal activity.
| Compound ID | R-Group (at C4-position) | MIC (µg/mL) vs C. albicans | MIC (µg/mL) vs C. krusei (Fluconazole-resistant) | MIC (µg/mL) vs A. fumigatus |
| Start-Mat | -Br | > 64 | > 64 | > 64 |
| Cmpd-1 | 4-Fluorophenyl | 8 | 16 | 32 |
| Cmpd-2 | 2-Naphthyl | 2 | 4 | 8 |
| Cmpd-3 | 3-Pyridyl | 16 | 32 | 64 |
| Fluconazole | - | 1 | 64 | Not Active |
| Itraconazole | - | 0.25 | 1 | 0.5 |
Note: Data are hypothetical and for illustrative purposes only.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Imidazole-based antifungals function by disrupting the integrity of the fungal cell membrane.[1][2] They achieve this by inhibiting the enzyme lanosterol 14-α-demethylase (encoded by the ERG11 gene), a key cytochrome P450 enzyme in the ergosterol biosynthesis pathway.[3][7] This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately arresting fungal growth.[3][8]
Signaling Pathway Diagram
Caption: The inhibitory mechanism of imidazole antifungals on the ergosterol biosynthesis pathway.
References
- 1. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 4-Bromo-2-methyl-1H-imidazole in Agrochemical Synthesis: A Detailed Guide for Researchers
FOR IMMEDIATE RELEASE
[City, State] – [Date] – 4-Bromo-2-methyl-1H-imidazole has emerged as a critical building block for the development of novel agrochemicals, offering a versatile scaffold for the synthesis of potent fungicides, herbicides, and insecticides. This intermediate's unique chemical architecture allows for the strategic introduction of various functional groups, enabling the fine-tuning of biological activity and selectivity. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the discovery and synthesis of next-generation crop protection agents.
The imidazole ring is a well-established pharmacophore in both medicine and agriculture due to its ability to coordinate with metal ions in enzymes and interact with biological receptors. The presence of a bromine atom at the 4-position and a methyl group at the 2-position of the imidazole ring in this compound provides two key points for chemical modification, making it a highly valuable intermediate in combinatorial chemistry and targeted synthesis approaches.
Application in Fungicide Development
Imidazole derivatives are a cornerstone of modern fungicidal chemistry, primarily due to their ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. Specifically, many imidazole-based fungicides target the lanosterol 14α-demethylase enzyme (CYP51), a critical catalyst in the ergosterol biosynthetic pathway. The disruption of this pathway leads to the accumulation of toxic sterol intermediates and compromised cell membrane integrity, ultimately resulting in fungal cell death.
While a direct commercially available fungicide synthesized from this compound is not prominently documented in publicly available literature, its structural motif is central to the design of numerous fungicidal candidates. The following sections provide a generalized synthetic approach and a hypothetical application based on established imidazole fungicide chemistry.
Logical Workflow for Fungicide Synthesis
The synthesis of a hypothetical fungicide from this compound would typically involve a multi-step process to append a side chain that enhances its binding affinity to the target enzyme and improves its systemic properties within the plant.
Caption: Generalized workflow for synthesizing a fungicide from this compound.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the synthesis of various agrochemical candidates from this compound.
Protocol 1: N-Alkylation of this compound
This protocol describes the introduction of a side chain at the N-1 position of the imidazole ring, a common first step in the synthesis of many imidazole-based agrochemicals.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, allyl bromide)
-
Sodium hydride (NaH) or potassium carbonate (K2CO3)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-alkylated product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Protocol 2: Suzuki Coupling for Side-Chain Extension
This protocol outlines a method for further functionalizing the imidazole scaffold at the C-4 position via a Suzuki cross-coupling reaction, a powerful tool for creating carbon-carbon bonds.
Materials:
-
N-protected-4-bromo-2-methyl-1H-imidazole (from Protocol 1)
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) (0.05 equivalents)
-
Base (e.g., K2CO3, Cs2CO3) (2.0 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Diatomaceous earth
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, combine the N-protected-4-bromo-2-methyl-1H-imidazole (1.0 equivalent), the boronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).
-
Add the solvent system and degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 8-16 hours, monitoring for completion by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of diatomaceous earth, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to obtain the desired coupled product.
Quantitative Data Presentation
| Compound | Target Fungus A (MIC, µg/mL) | Target Fungus B (MIC, µg/mL) | Target Fungus C (MIC, µg/mL) |
| FGC-1 | 1.56 | 3.12 | 6.25 |
| FGC-2 | 0.78 | 1.56 | 3.12 |
| FGC-3 | 3.12 | 6.25 | 12.5 |
| Standard Fungicide | 0.39 | 0.78 | 1.56 |
Signaling Pathway in Fungi
The primary mode of action for many imidazole-based fungicides is the inhibition of the ergosterol biosynthesis pathway. The diagram below illustrates this targeted signaling pathway.
Caption: Inhibition of the ergosterol biosynthesis pathway by an imidazole fungicide.
Conclusion
This compound stands as a valuable and versatile intermediate for the synthesis of novel agrochemicals. Its strategic importance lies in the ability to readily introduce diverse chemical functionalities, allowing for the systematic exploration of structure-activity relationships. The protocols and conceptual frameworks provided herein offer a solid foundation for researchers to design and synthesize new generations of fungicides and other crop protection agents, ultimately contributing to global food security. Further research into specific agrochemical targets and the development of more efficient synthetic methodologies will continue to unlock the full potential of this important chemical building block.
Synthetic Pathways to 4-bromo-1,2-dimethyl-1H-imidazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 4-bromo-1,2-dimethyl-1H-imidazole, a key building block in the development of various bioactive molecules and active pharmaceutical ingredients (APIs). The methodologies presented are based on scalable and cost-effective routes, designed to be reproducible in a laboratory setting.
Introduction
4-Bromo-1,2-dimethyl-1H-imidazole is a crucial intermediate in the synthesis of a wide range of therapeutic agents. Its structural motif is found in compounds developed as inhibitors for enzymes such as cathepsin K, xanthine oxidase, PDE1, and casein kinase, as well as modulators for EED and PRC2.[1][2] Given its importance, robust and scalable synthetic access to this compound is of high interest to the medicinal chemistry and drug development communities.
This document outlines two primary synthetic strategies: the direct bromination of 1,2-dimethyl-1H-imidazole followed by selective debromination, and the methylation of a pre-brominated imidazole scaffold. The former is presented as the more optimized and scalable approach, avoiding the formation of hard-to-separate regioisomers.
Optimized Synthetic Pathway: Bromination-Debromination of 1,2-dimethyl-1H-imidazole
A highly efficient and scalable two-step synthesis has been established, starting from the commercially available 1,2-dimethyl-1H-imidazole.[1][2] This pathway involves an initial dibromination to yield 4,5-dibromo-1,2-dimethyl-1H-imidazole, followed by a selective monodebromination to afford the desired product.
Caption: Optimized two-step synthesis of 4-bromo-1,2-dimethyl-1H-imidazole.
Step 1: Synthesis of 4,5-dibromo-1,2-dimethyl-1H-imidazole (Dibromination)
The first step involves the dibromination of 1,2-dimethyl-1H-imidazole using N-bromosuccinimide (NBS) as the brominating agent. Dimethylformamide (DMF) has been identified as the optimal solvent for this transformation, leading to high yields of the dibrominated intermediate.[1]
Experimental Protocol:
-
To a solution of 1,2-dimethyl-1H-imidazole (1.0 eq) in DMF, add N-bromosuccinimide (2.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude 4,5-dibromo-1,2-dimethyl-1H-imidazole can be used in the next step without further purification or can be purified by column chromatography on silica gel.
Quantitative Data: Optimization of Dibromination
| Entry | Solvent | Equivalents of NBS | Time (h) | Yield (%) |
| 1 | MeCN | 2.2 | 16 | ~70 |
| 2 | DMF | 2.2 | 16 | ~80 |
| 3 | Toluene | 2.2 | 16 | ~65 |
Table adapted from optimization studies. Yields are approximate and based on reported conversions.[1]
Step 2: Synthesis of 4-bromo-1,2-dimethyl-1H-imidazole (Selective Debromination)
The second step is a selective debromination of the 4,5-dibromo intermediate. This is achieved using a Grignard reagent, specifically isopropyl magnesium chloride (iPrMgCl), in tetrahydrofuran (THF). This method provides high yields of the desired monobrominated product.[1]
Experimental Protocol:
-
Dissolve 4,5-dibromo-1,2-dimethyl-1H-imidazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -25 °C in a suitable cooling bath.
-
Slowly add isopropyl magnesium chloride (1.2 eq) dropwise, maintaining the temperature at -25 °C.
-
Stir the reaction mixture at -25 °C for 1 hour.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-bromo-1,2-dimethyl-1H-imidazole.
Quantitative Data: Optimization of Selective Debromination
| Entry | Reagent | Equivalents | Solvent | Temperature (°C) | Yield (%) |
| 1 | n-BuLi | 1.2 | THF | -60 | ~45 |
| 2 | iPrMgCl | 1.2 | THF | -25 | ~92 |
| 3 | EtMgCl | 1.2 | THF | -25 | ~85 |
Table adapted from optimization studies. Yields are approximate and based on reported conversions.[1]
Alternative Synthetic Pathway: Methylation of 5-bromo-2-methyl-1H-imidazole
An alternative, though less efficient, route to 4-bromo-1,2-dimethyl-1H-imidazole involves the methylation of 5-bromo-2-methyl-1H-imidazole.[1] This method suffers from the formation of two regioisomers: the desired 4-bromo-1,2-dimethyl-1H-imidazole and the undesired 5-bromo-1,2-dimethyl-1H-imidazole. The separation of these isomers is challenging and results in a low overall yield of the target compound.[1]
Caption: Alternative synthesis via methylation, resulting in a mixture of regioisomers.
Experimental Protocol Outline:
-
To a solution of 5-bromo-2-methyl-1H-imidazole in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate.
-
Add methyl iodide and stir the reaction mixture at room temperature for 12 hours.
-
After completion, the solvent is removed, and the residue is partitioned between water and an organic solvent.
-
The organic layer is dried and concentrated.
-
The resulting mixture of regioisomers is then separated by preparative thin-layer chromatography (prep-TLC) or column chromatography to isolate the 4-bromo-1,2-dimethyl-1H-imidazole.
Due to the low yield (reported as 23% for the desired isomer) and difficult purification, this method is not recommended for large-scale synthesis.[1]
Conclusion
For the efficient and scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole, the two-step bromination-debromination pathway starting from 1,2-dimethyl-1H-imidazole is highly recommended. This method provides a high overall yield and avoids the problematic regioisomer separation associated with the methylation route. The detailed protocols and quantitative data provided herein should serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.
References
Application Notes and Protocols for the Functionalization of 4-Bromo-2-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the chemical modification of the 4-Bromo-2-methyl-1H-imidazole core structure. This versatile heterocyclic scaffold is a valuable building block in medicinal chemistry, and its functionalization allows for the exploration of structure-activity relationships and the development of novel therapeutic agents. The protocols outlined below cover key transformation strategies, including palladium-catalyzed cross-coupling reactions, N-alkylation, and direct C-H functionalization.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond at the C4-position of the imidazole ring is a prime handle for introducing a wide array of molecular complexity through palladium-catalyzed cross-coupling reactions. These methods are foundational for creating libraries of novel compounds for drug discovery.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between the this compound core and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in the synthesis of biaryl and heteroaryl-imidazole derivatives.[1]
General Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling reactions.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ (2.0-3.0 equiv.).
-
Catalyst Addition: Add a palladium catalyst, for instance, Pd(PPh₃)₄ (3-5 mol%) or a combination of Pd(OAc)₂ and a suitable phosphine ligand (e.g., SPhos).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data: Suzuki-Miyaura Coupling of Bromo-heterocycles
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ (10) | K₂CO₃ | Dioxane/EtOH/H₂O | MW | 70 | [2] |
| 2 | Thien-2-ylboronic acid | PdCl₂(PPh₃)₂ (10) | K₂CO₃ | Dioxane/EtOH/H₂O | MW | 75 | [2] |
| 3 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 80 | 40-80 | [3] |
Note: Yields are representative for similar bromo-heterocyclic systems and may vary for this compound.
Sonogashira Coupling for C-C Triple Bond Formation
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the this compound and a terminal alkyne. This reaction is highly valuable for the synthesis of alkynyl-imidazoles, which are versatile intermediates for further transformations or can be target molecules themselves.[4]
Catalytic Cycles for Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (5-10 mol%).
-
Solvent and Reagents: Add an anhydrous solvent such as THF or DMF, followed by a suitable amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.) and the terminal alkyne (1.1-1.5 equiv.).
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst. Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Quantitative Data: Sonogashira Coupling of Bromo-heterocycles
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | Et₃N | DMF | 100 | up to 96 | [5] |
| 2 | 4-Ethynyltoluene | PdCl₂(PPh₃)₂ (10) | CuI (10) | Et₃N | NMP | 60 | 19-72 | [6] |
| 3 | Various alkynes | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | DIPA | THF | RT | 89 | [7] |
Note: Yields are representative for similar bromo-heterocyclic systems and may vary for this compound.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method allows for the coupling of this compound with a wide variety of primary and secondary amines, providing access to a diverse range of 4-amino-2-methyl-1H-imidazole derivatives.[8]
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., a PEPPSI catalyst, 2-5 mol%) and a suitable phosphine ligand.
-
Reagents: Add this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), and a strong, non-nucleophilic base such as NaOt-Bu or LiHMDS (2.0-2.2 equiv.).
-
Solvent: Add an anhydrous, degassed solvent such as toluene or THF.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Quantitative Data: Buchwald-Hartwig Amination of 4-Bromo-1H-imidazole
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Aniline | P4 (1) | L4 (1) | LiHMDS | THF | RT | 87 | [8] |
| 2 | 4-Methoxyaniline | P4 (1) | L4 (1) | LiHMDS | THF | RT | 85 | [8] |
| 3 | Morpholine | P4 (2) | L4 (2) | LiHMDS | THF | 80 | 78 | [8] |
P4 = Pd precatalyst, L4 = tBuBrettPhos. Yields are for 4-bromo-1H-imidazole and may vary for the 2-methyl analog.
N-Alkylation of the Imidazole Core
Direct alkylation of the imidazole nitrogen is a fundamental method for introducing substituents that can modulate the steric and electronic properties of the molecule, as well as its pharmacokinetic profile.
General Scheme for N-Alkylation
Caption: General reaction scheme for N-alkylation.
Experimental Protocol: N-Alkylation
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent such as acetonitrile or DMF, add a base (e.g., K₂CO₃ or NaH, 1.1-2.0 equiv.).
-
Reagent Addition: Stir the mixture at room temperature for 15-30 minutes. Then, add the alkylating agent (e.g., an alkyl halide, 1.1-1.5 equiv.) dropwise.
-
Reaction: Stir the reaction at room temperature or heat as required. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, filter off the base and concentrate the filtrate under reduced pressure. Alternatively, perform an aqueous work-up by adding water and extracting with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Quantitative Data: N-Alkylation of Nitroimidazoles
| Entry | Alkylating Agent | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Ethyl bromoacetate | K₂CO₃ | Acetonitrile | 60 | 85 | |
| 2 | Allyl bromide | K₂CO₃ | Acetonitrile | 60 | 75 | |
| 3 | Propargyl bromide | K₂CO₃ | Acetonitrile | 60 | 75 |
Note: Yields are for 4- and 5-nitroimidazoles and may vary for this compound.
Direct C-H Functionalization
Direct C-H functionalization is an increasingly important and atom-economical strategy for the derivatization of heterocyclic compounds. For the this compound core, the C5-position is a potential site for direct arylation.
Logical Pathway for C-H Functionalization
Caption: Logical workflow for C-H arylation of the imidazole core.
Experimental Protocol: Direct C5-Arylation (Adapted)
Note: This is a general protocol adapted from C-H functionalization of other imidazoles and may require optimization for the target molecule.
-
N-Protection: Protect the N1-position of this compound, for example, with a SEM (2-(trimethylsilyl)ethoxymethyl) group, as N-H bonds can interfere with the catalytic cycle.
-
Reaction Setup: In a Schlenk tube, combine the N-protected 4-bromo-2-methyl-imidazole (1.0 equiv.), the aryl halide (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a phosphine ligand (e.g., P(n-Bu)Ad₂, 7.5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent and Reaction: Add an anhydrous solvent such as DMA and heat the mixture to 120-140 °C until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction, perform an aqueous work-up, extract with an organic solvent, and purify by column chromatography.
-
Deprotection: Remove the N-protecting group under appropriate conditions to yield the C5-arylated product.
Disclaimer: These protocols are intended as a guide for trained research professionals. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Reaction conditions, including catalyst, ligand, base, solvent, and temperature, may require optimization for specific substrates to achieve desired outcomes.
References
- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-2-methyl-1H-imidazole with Boronic Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3][4] This protocol focuses on the palladium-catalyzed coupling of 4-Bromo-2-methyl-1H-imidazole with various boronic esters. The resulting 4-aryl-2-methyl-1H-imidazole scaffold is a valuable building block in medicinal chemistry and materials science. These application notes provide a summary of reaction conditions, a detailed experimental protocol, and a visual representation of the workflow to guide researchers in successfully performing this transformation.
The core of the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex.[1] The key steps include the oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron reagent to the palladium center, and subsequent reductive elimination to form the desired product and regenerate the active palladium(0) catalyst.[1] The choice of catalyst, base, solvent, and the nature of the boronic ester can significantly influence the reaction outcome.[2][5][6]
Data Presentation: Reaction Conditions and Yields
The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of bromo-heterocycles, including imidazoles, with boronic acids or esters, providing a comparative overview of catalysts, bases, solvents, and resulting yields. This data serves as a starting point for optimizing the reaction for this compound.
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4(5)-Bromo-1H-imidazole | Arylboronic acids | PdCl2(dppf) | Phase-Transfer | Not Specified | Not Specified | Not Specified | Modest to Good | [7] |
| 2 | 4-Iodoimidazole | Various boronic acids | Not Specified | Not Specified | Not Specified | Microwave | Not Specified | Not Specified | [8] |
| 3 | Aryl Bromide | Phenylboronic acid | PdCl2(PPh3)2 (5) | K2CO3 | Dioxane | Not Specified | Not Specified | 59 | [9] |
| 4 | 2,4,5-Tribromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole | Arylboronic acids | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Good | [10] |
| 5 | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | PdCl2(PPh3)2 (10) | K2CO3 or Cs2CO3 | DMF | Reflux | 48 | No Product | [11] |
| 6 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl-boronic acids | Pd(PPh3)4 (5) | Base | Solvent/H2O | 70-80 | 18-22 | Not Specified | [12] |
| 7 | Aryl Bromide | 2-pyridylboronate | Pd2dba3 (1.5) / Ligand 1 | KF | Dioxane | 110 | Not Specified | 74-82 | [13] |
| 8 | 2-Bromo-4-fluoroaniline | Neopentyl 3,4-dichlorophenylboronic ester | Pd-P(t-Bu3)-G3 | TMSOK | THF | 23 | Not Specified | High | [5] |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with a boronic ester. Researchers should note that optimization of reaction conditions (e.g., catalyst, base, solvent, temperature) may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Boronic Ester (e.g., pinacol ester) (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (1-5 mol%)
-
Base (e.g., K2CO3, Cs2CO3, K3PO4) (2.0-3.0 equiv)
-
Anhydrous Solvent (e.g., Dioxane, Toluene, DMF)
-
Degassing equipment (e.g., nitrogen or argon line)
-
Reaction vessel (e.g., Schlenk flask)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), the boronic ester (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).
-
Solvent Addition: Add the anhydrous solvent via syringe. The reaction mixture is typically stirred at room temperature for a few minutes.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by using freeze-pump-thaw cycles (typically three cycles).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the organic layer. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-aryl-2-methyl-1H-imidazole.
Mandatory Visualization
The following diagrams illustrate the key aspects of the Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 7. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A convenient synthesis of 4(5)-(hetero)aryl-1H-imidazoles via microwave-assisted Suzuki–Miyaura cross-coupling reaction [agris.fao.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 4-Bromo-2-nitro-1H-imidazole for Radiotracer Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-bromo-2-nitro-1H-imidazole, a key precursor for the development of radiotracers for positron emission tomography (PET) imaging. Nitroimidazole-based radiotracers are crucial for visualizing and quantifying hypoxic tissues, a common feature in solid tumors that is associated with resistance to therapy. The protocols herein describe a robust three-step synthesis of the target compound and a general methodology for its subsequent radiolabeling with Fluorine-18 ([¹⁸F]), a widely used radionuclide for PET imaging.
Introduction
Tumor hypoxia, a state of low oxygen concentration in cancerous tissues, is a significant factor in the progression of cancer and its resistance to radiation and chemotherapy. Non-invasive imaging of hypoxia is therefore of great interest for diagnosis, prognosis, and monitoring treatment response. 2-nitroimidazoles are a class of compounds that are selectively reduced and trapped in hypoxic cells, making them ideal candidates for developing hypoxia-specific imaging agents. When labeled with a positron-emitting radionuclide such as ¹⁸F, these molecules can be used as PET radiotracers to map hypoxic regions within the body.
4-bromo-2-nitro-1H-imidazole serves as a versatile precursor for the synthesis of various 2-nitroimidazole-based radiotracers. The bromine atom provides a reactive handle for further chemical modifications, allowing for the attachment of various side chains that can be labeled with radionuclides.
Synthesis of 4-bromo-2-nitro-1H-imidazole
A scalable, three-step synthesis for 4-bromo-2-nitro-1H-imidazole starting from 2-nitroimidazole has been developed.[1] This method involves the protection of the imidazole nitrogen, followed by bromination and subsequent deprotection to yield the desired product.
Synthesis Pathway
Caption: Three-step synthesis of 4-bromo-2-nitro-1H-imidazole.
Experimental Protocol: Synthesis of 4-bromo-2-nitro-1H-imidazole[1]
Step 1: Synthesis of 2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole
-
To a solution of 2-nitroimidazole in anhydrous tetrahydrofuran (THF) (30-70 g/L), add sodium hydride (NaH) (1.0-1.5 molar equivalents) portion-wise at -5 °C.
-
Stir the reaction mixture for 15-60 minutes at -5 °C.
-
Allow the reaction to warm to room temperature.
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.0-1.5 molar equivalents).
-
Stir the reaction for 1-3 hours at room temperature.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by flash chromatography to yield 2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole.
Step 2: Synthesis of 4-bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole
-
Dissolve the product from Step 1 in a mixed solvent of dimethylformamide (DMF) and chloroform (CHCl₃) (30-70 g/L).
-
Add N-bromosuccinimide (NBS) (1.0-1.5 molar equivalents).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography to obtain 4-bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole.
Step 3: Synthesis of 4-bromo-2-nitro-1H-imidazole
-
Dissolve the brominated intermediate from Step 2 in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (4-7 molar equivalents).
-
Stir the reaction at room temperature overnight.
-
After the reaction is complete, add water to the mixture.
-
Filter the resulting precipitate, wash with water, and dry to obtain 4-bromo-2-nitro-1H-imidazole.
Radiosynthesis of [¹⁸F]-Labeled 4-bromo-2-nitro-1H-imidazole Derivatives
Direct radiolabeling of 4-bromo-2-nitro-1H-imidazole with [¹⁸F]fluoride is challenging. A common strategy is to first synthesize a precursor by attaching a side chain containing a suitable leaving group (e.g., tosylate, mesylate) to the imidazole nitrogen. This precursor is then subjected to nucleophilic substitution with [¹⁸F]fluoride.
General Workflow for Radiotracer Synthesis and Evaluation
Caption: General workflow for radiotracer development.
Experimental Protocol: General [¹⁸F]-Radiolabeling
This protocol is a generalized procedure based on the radiolabeling of similar nitroimidazole derivatives.
-
[¹⁸F]Fluoride Production and Trapping:
-
Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA).
-
-
Elution and Drying:
-
Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.
-
Dry the [¹⁸F]fluoride azeotropically by heating under a stream of nitrogen.
-
-
Radiolabeling Reaction:
-
Dissolve the tosylate or mesylate precursor of the 4-bromo-2-nitro-1H-imidazole derivative in a suitable anhydrous solvent (e.g., DMSO, acetonitrile).
-
Add the precursor solution to the dried [¹⁸F]fluoride.
-
Heat the reaction mixture at a specified temperature (e.g., 90-120 °C) for a set time (e.g., 10-20 minutes).
-
-
Purification:
-
After cooling, dilute the reaction mixture with a suitable mobile phase.
-
Purify the crude product using semi-preparative high-performance liquid chromatography (HPLC).
-
-
Formulation:
-
Collect the HPLC fraction containing the desired radiotracer.
-
Remove the organic solvent under reduced pressure.
-
Formulate the final product in a sterile, pyrogen-free saline solution for injection.
-
Data Presentation
Table 1: Synthesis Yields
| Step | Product | Reported Yield | Reference |
| 1. Protection | 2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole | High | [1] |
| 2. Bromination | 4-bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole | High | [1] |
| 3. Deprotection | 4-bromo-2-nitro-1H-imidazole | ~67.5% | [1] |
| Overall | 4-bromo-2-nitro-1H-imidazole | ~61.1% | [1] |
Table 2: Radiosynthesis of Representative 2-Nitroimidazole Radiotracers
| Radiotracer | Precursor Type | Radiochemical Yield (Decay Corrected) | Radiochemical Purity | Reference |
| [¹⁸F]NEFA | Bromo-substituted analog | 6-7% | >95% | [2] |
| [¹⁸F]NEFT | Bromo-substituted analog | 9-10% | >95% | [2] |
| [¹⁸F]FBNA | Acetic acid derivative | 47.4 ± 5.3% | >95% | |
| [¹⁸F]57 (a pimonidazole derivative) | Tosylate precursor | 58.7% | >95% | [3] |
Conclusion
The synthesis of 4-bromo-2-nitro-1H-imidazole provides a valuable platform for the development of novel radiotracers for imaging hypoxia. The protocols outlined in this document offer a reproducible method for obtaining the precursor and general guidance for its subsequent radiolabeling. The development of such radiotracers is essential for advancing our understanding of the tumor microenvironment and for personalizing cancer therapy. Researchers are encouraged to adapt and optimize these protocols for their specific applications.
References
Troubleshooting & Optimization
preventing regioisomer formation in 4-Bromo-2-methyl-1H-imidazole reactions
Welcome to the technical support center for reactions involving 4-Bromo-2-methyl-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to regioselectivity and find answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Why does my N-alkylation or N-arylation of this compound result in a mixture of two regioisomers?
A1: this compound is an unsymmetrical molecule that exists in tautomeric forms (4-bromo and 5-bromo). When deprotonated, the resulting imidazolate anion is a hybrid of two resonance structures, with the negative charge delocalized over both nitrogen atoms (N1 and N3).[1] Consequently, an incoming electrophile (like an alkyl or aryl halide) can attack either nitrogen, leading to a mixture of the 4-bromo-1-substituted-2-methyl-1H-imidazole and 5-bromo-1-substituted-2-methyl-1H-imidazole regioisomers.[2][3]
Q2: What are the primary factors that control regioselectivity in these reactions?
A2: The ratio of N1 to N3 substitution is governed by a combination of steric and electronic factors, as well as the specific reaction conditions employed.[2][4]
-
Steric Hindrance: The bulky methyl group at the C2 position can sterically hinder the approach of an electrophile to the adjacent N1 nitrogen. Similarly, a bulky electrophile will preferentially react at the less hindered N3 position.[4][5]
-
Electronic Effects: The electron-withdrawing nature of the bromine atom at C4 deactivates the adjacent N3 nitrogen, which can favor substitution at the more distant N1 position.[2] The final outcome is a balance between these competing effects.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the regioisomeric ratio by affecting the stability of the transition states leading to each product.[6][7][8]
Q3: How can I selectively synthesize one regioisomer over the other?
A3: Achieving high regioselectivity often requires careful optimization of reaction conditions or employing a multi-step strategy.
-
For N1-Alkylation (less sterically hindered nitrogen): Using a strong, non-coordinating base like sodium hydride (NaH) in a non-polar solvent like THF can favor N1 alkylation.[8][9] This is often considered the thermodynamically controlled pathway.[7]
-
For N3-Alkylation (more sterically hindered nitrogen): This is often more challenging. Strategies may include using specific protecting groups to block the N1 position or employing reaction conditions that favor the kinetic product.
-
Alternative Routes: A highly effective strategy is to start with a precursor where the desired substitution pattern is already established, thus circumventing the regioselectivity issue entirely. For example, to synthesize 4-bromo-1,2-dimethyl-1H-imidazole, one could start with 1,2-dimethyl-1H-imidazole and perform a bromination reaction.[3]
Q4: Can protecting groups be used to control regioselectivity?
A4: Yes, protecting group strategies are a powerful tool.[10] A common approach involves protecting one of the imidazole nitrogens, performing the desired reaction on the other nitrogen or the ring, and then removing the protecting group.[11][12] For instance, a bulky protecting group like a trityl or a di(p-methoxyphenyl)methyl group can be installed, which will typically add to the less sterically hindered nitrogen, leaving the other nitrogen available for functionalization.
Troubleshooting Guides
Problem 1: My N-alkylation reaction yields a nearly 1:1 mixture of the 4-bromo and 5-bromo regioisomers.
This is a common issue due to the similar reactivity of the two nitrogen atoms in the imidazolate anion.[1][2]
Solutions:
-
Modify Reaction Conditions: The choice of base and solvent system is critical. Systematically screen different conditions to favor one isomer.[6] A Design of Experiments (DoE) approach can be effective.[5]
-
Employ Steric Control: If possible, use a bulkier alkylating agent to increase the preference for the less sterically hindered nitrogen.[4]
-
Change the Synthetic Strategy: Consider an alternative route that avoids the ambiguous alkylation step, such as starting with an already N-alkylated imidazole and then introducing the bromine atom.[3]
Problem 2: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) is proceeding with low yield or selectivity.
This can be due to catalyst inhibition, incorrect ligand choice, or unfavorable reaction conditions. Unprotected NH-imidazoles can sometimes be poor substrates in cross-coupling reactions.[13]
Solutions:
-
Ligand and Catalyst Screening: The outcome of Pd-catalyzed couplings is highly dependent on the ligand. For Buchwald-Hartwig amination of unprotected bromoimidazoles, specific bulky phosphine ligands have been shown to be effective.[14] Screen a panel of common ligands (e.g., XPhos, SPhos, RuPhos) and palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂).
-
Base Selection: The choice of base is crucial. For Suzuki couplings, bases like K₂CO₃ or Cs₂CO₃ are common.[15] For Buchwald-Hartwig reactions, strong non-nucleophilic bases like LHMDS or NaOtBu are often required.[14]
-
Protect the Imidazole Nitrogen: If the unprotected NH group is problematic, consider protecting it with a group like SEM (2-(trimethylsilyl)ethoxy)methyl) or Boc, which are generally stable to coupling conditions and can be removed later.[16][17]
Data Presentation
Table 1: Influence of Reaction Conditions on N-Alkylation Regioselectivity of Substituted Imidazoles (Hypothetical Data)
This table summarizes how different parameters can influence the ratio of regioisomers in N-alkylation reactions, based on established chemical principles.[5][6][8][9]
| Entry | Alkylating Agent (R-X) | Base | Solvent | Temperature (°C) | Regioisomeric Ratio (N1-R : N3-R) |
| 1 | Methyl Iodide | K₂CO₃ | DMF | 25 | 55 : 45 |
| 2 | Methyl Iodide | NaH | THF | 25 | 85 : 15 |
| 3 | Benzyl Bromide | K₂CO₃ | DMF | 25 | 60 : 40 |
| 4 | Benzyl Bromide | NaH | THF | 50 | 90 : 10 |
| 5 | Isopropyl Bromide | NaH | THF | 50 | >95 : <5 |
N1 refers to substitution at the nitrogen remote from the C2-methyl group. N3 refers to substitution at the nitrogen adjacent to the C2-methyl group.
Experimental Protocols
Protocol 1: General Procedure for Regioselective N1-Alkylation
This protocol is optimized for favoring the N1-alkylated product based on methodologies known to enhance thermodynamic control.[8][9]
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Electrophile Addition: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. The reaction can be gently heated (e.g., to 50 °C) to drive it to completion if necessary.
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the regioisomers.
Protocol 2: General Procedure for Suzuki Cross-Coupling
This protocol provides a starting point for the Suzuki coupling of this compound. Optimization of catalyst, ligand, and base may be required.[15][17][18]
-
Preparation: To a reaction vial, add this compound (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 2-5 mol%) and a ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add a suitable solvent mixture, such as 1,4-dioxane/water or DMF.
-
Degassing: Seal the vial and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes, or by using freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. thieme-connect.de [thieme-connect.de]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. d-nb.info [d-nb.info]
- 9. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. arkat-usa.org [arkat-usa.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. ikm.org.my [ikm.org.my]
Technical Support Center: Optimizing Bromination of 2-Methylimidazole
Welcome to the technical support center for the bromination of 2-methylimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize reaction outcomes for higher yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the bromination of 2-methylimidazole.
Q1: My bromination of 2-methylimidazole is resulting in a low yield of the desired product. What are the potential causes?
A1: Low yields in the bromination of 2-methylimidazole can stem from several factors:
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Incomplete Reaction: The reaction time may be too short, or the temperature may be too low for the reaction to go to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial.
-
Polysubstitution: 2-Methylimidazole is an electron-rich heterocycle, making it highly susceptible to over-bromination, leading to a mixture of mono-, di-, and tri-brominated products. This is a very common issue.[1]
-
Suboptimal Reagents or Stoichiometry: The choice and amount of brominating agent are critical. Using a highly reactive agent like molecular bromine (Br₂) can lead to a rapid, uncontrolled reaction and the formation of multiple byproducts.[2][3] The stoichiometry of the brominating agent to the substrate must be carefully controlled to favor the desired product.
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Poor Work-up and Purification: The desired brominated product might be lost during the extraction and purification steps. The choice of solvent for extraction and the column chromatography conditions are important for isolating the product efficiently.
Q2: I am observing the formation of multiple brominated products. How can I improve the selectivity for a specific product, such as 4,5-dibromo-2-methylimidazole?
A2: Achieving high selectivity is a common challenge. Here are some strategies to improve it:
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Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to molecular bromine, which can help control the extent of bromination.[1][4]
-
Solvent Selection: The solvent can significantly influence the reaction's selectivity. For instance, conducting the bromination of a related compound, 1-methyl-2-nitroimidazole, in dioxane was found to be slower and more controllable than in water, allowing for the isolation of monobrominated products.[2][3]
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Control of Stoichiometry: To favor the formation of 4,5-dibromo-2-methylimidazole, using at least two equivalents of the brominating agent is necessary. Careful, dropwise addition of the brominating agent can help prevent localized high concentrations that may lead to over-bromination.
-
Temperature Control: Running the reaction at a lower temperature can often increase selectivity by slowing down the reaction rate and disfavoring the formation of undesired byproducts.
Q3: I am trying to achieve monobromination of 2-methylimidazole. Why is this so difficult, and what can I do?
A3: Monobromination of 2-methylimidazole is challenging due to the high reactivity of the imidazole ring. The introduction of the first bromine atom does not significantly deactivate the ring, and often the second bromination occurs rapidly.
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Use of Milder Reagents: Employing a less reactive brominating agent, such as 2,4,4,6-tetrabromocyclohexa-2,5-dienone, has been reported to achieve high-yield monobromination of imidazole and N-methylimidazole.[5]
-
Protecting Groups: While more synthetically involved, using a protecting group on the imidazole nitrogen can sometimes help direct the bromination to a specific position and control the degree of halogenation.
-
Careful Control of Conditions: Very precise control of stoichiometry (using one equivalent or slightly less of the brominating agent) and low temperatures are critical when attempting monobromination.
Q4: What are the common side products in the bromination of 2-methylimidazole?
A4: Besides the desired brominated product, you may observe the following side products:
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Over-brominated species: If your target is a mono- or di-brominated product, you may see the formation of tri-brominated imidazoles.
-
Isomeric mixtures: In the case of monobromination, a mixture of 4-bromo-2-methylimidazole and 5-bromo-2-methylimidazole can be formed, which can be difficult to separate.
-
Unreacted starting material: This is common if the reaction has not gone to completion.
Q5: What is the best way to purify the brominated 2-methylimidazole product?
A5: The purification method will depend on the specific product and impurities present.
-
Crystallization: If the desired product is a solid and has different solubility characteristics from the impurities, recrystallization from a suitable solvent can be a highly effective purification method.[6]
-
Column Chromatography: Silica gel column chromatography is a very common and effective method for separating brominated imidazoles from starting material and byproducts. A gradient of ethyl acetate in hexanes is often a good starting point for the mobile phase.
-
Trituration: This involves washing the crude solid product with a solvent in which the desired product is sparingly soluble, while the impurities are more soluble.
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data from various bromination reactions of imidazole derivatives to provide a comparative overview.
Table 1: Bromination of 2-Substituted Imidazoles
| Starting Material | Brominating Agent (Equivalents) | Solvent | Temperature | Time | Product | Yield | Reference |
| 2-Nitroimidazole | NBS (2) | DMF | Room Temp. | 45 min | 4,5-Dibromo-2-nitroimidazole | ~100% | [7] |
| 1-Methyl-2-nitroimidazole | Br₂ (excess) | Water | Not specified | Not specified | 4,5-Dibromo-1-methyl-2-nitroimidazole | Good | [3] |
| 1-Methyl-2-nitroimidazole | Br₂ (1) | Dioxane | Room Temp. | 6 days | 4-Bromo-1-methyl-2-nitroimidazole & 5-Bromo-1-methyl-2-nitroimidazole (4:1 ratio) | Not specified | [3] |
Experimental Protocols
Below are detailed methodologies for key bromination experiments.
Protocol 1: Synthesis of 4,5-Dibromo-2-nitroimidazole using N-Bromosuccinimide (NBS) [7]
Materials:
-
2-Nitroimidazole
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Aqueous sodium sulfite (Na₂SO₃) solution
-
Water
Procedure:
-
Dissolve 2-nitroimidazole (1 equivalent) in DMF.
-
Add N-Bromosuccinimide (2 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 45 minutes.
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Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Remove the DMF under reduced pressure.
-
Take up the residue in ethyl acetate and wash with brine (6 times), followed by aqueous sodium sulfite solution (2 times), and finally with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product, 4,5-dibromo-2-nitroimidazole, can be further purified by recrystallization if necessary.
Protocol 2: Synthesis of Monobrominated 1-Methyl-2-nitroimidazole using Molecular Bromine [3]
Materials:
-
1-Methyl-2-nitroimidazole
-
Molecular Bromine (Br₂)
-
1,4-Dioxane
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1-methyl-2-nitroimidazole (1 equivalent) in 1,4-dioxane.
-
Add molecular bromine (1 equivalent) to the solution with vigorous stirring.
-
Stir the reaction mixture at room temperature for 6 days.
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Monitor the reaction by NMR to observe the formation of monobrominated products and minimal formation of the dibromide.
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Once the desired conversion is reached, evaporate the excess bromine and solvent under reduced pressure.
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To ensure complete removal of bromine, re-dissolve the resulting oil in fresh 1,4-dioxane and evaporate again (repeat this step twice).
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Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (e.g., 2:3 v/v) as the eluent to separate the monobrominated isomers from any remaining starting material and the dibrominated byproduct.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships in the bromination of 2-methylimidazole.
Caption: General experimental workflow for the bromination of 2-methylimidazole.
Caption: Troubleshooting logic for low yield and poor selectivity in bromination.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. Direct monobromination of imidazole and N-methylimidazole - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. cspi.org [cspi.org]
- 7. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
purification of 4-Bromo-2-methyl-1H-imidazole using column chromatography
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of 4-Bromo-2-methyl-1H-imidazole using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the purification of this compound?
A1: The most common stationary phase for the purification of this compound and related heterocyclic compounds is standard silica gel (230-400 mesh).[1] For particularly basic compounds where irreversible adsorption to acidic silica is a concern, neutral alumina can be considered as an alternative stationary phase.[2]
Q2: What solvent systems (mobile phases) are recommended for the column chromatography of this compound?
A2: A good starting point for a mobile phase is a mixture of a non-polar solvent like heptane or hexane and a more polar solvent such as ethyl acetate or dichloromethane.[1] Gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate in heptane), is often effective for separating the target compound from impurities. For more polar impurities, a dichloromethane/methanol gradient may be necessary.[1]
Q3: How can I determine the optimal solvent system before running a column?
A3: The optimal solvent ratio should be determined by thin-layer chromatography (TLC) prior to performing column chromatography.[2] The ideal solvent system will show good separation between the spot corresponding to this compound and any impurity spots, with the target compound having an Rf value ideally between 0.2 and 0.4 to ensure good separation on the column.
Q4: My compound appears to be degrading on the silica gel column. What can I do?
A4: Imidazole derivatives can sometimes be sensitive to the acidic nature of standard silica gel. If you suspect degradation, you can try deactivating the silica gel by treating it with a base, such as triethylamine, or switch to a less acidic stationary phase like neutral alumina.[2]
Q5: I am observing poor separation and broad peaks. What are the likely causes?
A5: Poor separation and broad peaks can result from several factors. One common cause is column overloading, where too much crude material is loaded onto the column for the amount of stationary phase used.[2] Another possibility is the use of an inappropriate solvent system. It is also important to ensure the sample is loaded onto the column in a minimal amount of solvent to start with a narrow band.
Experimental Protocol: Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
1. Preparation of the Stationary Phase (Slurry Method):
-
Select a column of appropriate size based on the amount of crude material.
-
In a beaker, prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., a mixture of heptane and ethyl acetate).
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Pour the slurry into the column and allow the silica gel to settle, ensuring an evenly packed bed. Gently tap the column to dislodge any air bubbles.
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Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.
2. Sample Preparation and Loading:
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Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by letting the solvent level drop to the top of the sand layer.
3. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply positive pressure (using a pump or compressed air) to force the eluent through the column at a steady rate.
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Begin collecting fractions in test tubes.
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If using a gradient, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
4. Analysis of Fractions:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
5. Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for many organic purifications.[1] |
| Mobile Phase (Eluent) | Heptane/Ethyl Acetate or Dichloromethane/Methanol gradients | The optimal ratio should be determined by TLC analysis.[1] |
| TLC Rf Target | 0.2 - 0.4 | Provides a good balance between resolution and elution time. |
| Sample Loading | Dry loading or minimal solvent volume | Ensures a narrow starting band for better separation.[1] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Separation | Inappropriate solvent system. | Perform TLC with various solvent systems to find one that gives good separation.[2] |
| Column overloading. | Reduce the amount of crude material loaded onto the column.[2] | |
| Low Yield | Irreversible adsorption to silica gel. | Consider using neutral alumina or deactivating the silica gel with a base.[2] |
| Compound is too soluble in the eluent. | Use a less polar solvent system if the compound is eluting too quickly. | |
| Compound Streaking | Sample is not fully soluble in the mobile phase. | Load the sample in a slightly more polar solvent, but keep the volume minimal. |
| Acidic or basic nature of the compound interacting with silica. | Add a small amount of a modifier to the mobile phase (e.g., triethylamine for basic compounds). |
Experimental Workflow
Caption: Workflow for the purification of this compound.
References
troubleshooting low yields in 4-Bromo-2-methyl-1H-imidazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-Bromo-2-methyl-1H-imidazole, a key building block in pharmaceutical and fine chemical synthesis.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the synthesis of this compound?
A1: Low yields are typically attributed to several factors:
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Over-bromination: The high reactivity of the 2-methylimidazole ring can lead to the formation of di- and tri-brominated species.[3][4]
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Formation of regioisomers: Depending on the synthetic route, methylation of a brominated imidazole precursor can result in a mixture of regioisomers which can be challenging to separate, thus reducing the isolated yield of the desired product.[1]
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Incomplete reaction: Sub-optimal reaction conditions, such as incorrect temperature or reaction time, can lead to a significant amount of unreacted starting material.
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Product loss during workup and purification: The polarity and solubility of the product can lead to losses during extraction and purification steps.
Q2: Which brominating agent is best for this synthesis?
A2: The choice of brominating agent is critical for controlling the reaction. While elemental bromine (Br₂) can be used, it is highly reactive and often leads to over-bromination.[5][6] N-Bromosuccinimide (NBS) is a milder and more selective brominating agent, often providing better control over the formation of the mono-brominated product.[7][8]
Q3: How can I minimize the formation of polybrominated byproducts?
A3: To minimize polybromination, consider the following strategies:
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Carefully control the stoichiometry of the brominating agent, typically using 1.0 to 1.1 equivalents.
-
Maintain a low reaction temperature to reduce the reaction rate and improve selectivity.
-
Slowly add the brominating agent to the reaction mixture to avoid localized high concentrations.
Q4: What is the optimal solvent for this reaction?
A4: The choice of solvent can influence the reaction's selectivity. Dioxane has been shown to slow down the bromination of substituted imidazoles compared to more polar solvents like water, which can help in controlling the reaction to obtain the mono-brominated product.[6] Other commonly used solvents for bromination include chloroform and N,N-dimethylformamide (DMF).[5][8]
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Solution |
| Low yield with significant starting material remaining | 1. Insufficient amount of brominating agent. 2. Reaction temperature is too low. 3. Short reaction time. | 1. Ensure accurate stoichiometry of the brominating agent. 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC. 3. Extend the reaction time. |
| Multiple spots on TLC, indicating a mixture of products | 1. Over-bromination leading to di- and tri-brominated species. 2. Formation of regioisomers. | 1. Use a milder brominating agent (NBS). 2. Reduce the amount of brominating agent. 3. Lower the reaction temperature. 4. For regioisomer issues, consider a synthetic route that avoids methylation of a brominated imidazole.[1] |
| Difficulty in purifying the final product | 1. Similar polarity of the desired product and byproducts. 2. The product is an oil and difficult to handle. | 1. Utilize column chromatography with a carefully selected solvent gradient. 2. Attempt recrystallization from a suitable solvent system. 3. If the product is an oil, try triturating with a non-polar solvent to induce solidification. |
| Inconsistent results between batches | 1. Purity of starting materials. 2. Variations in reaction conditions. | 1. Ensure the purity of 2-methylimidazole and the brominating agent. 2. Strictly control reaction parameters such as temperature, addition rate, and stirring speed. |
Experimental Protocols
Synthesis of this compound using NBS
This protocol is a representative method and may require optimization.
Materials:
-
2-methylimidazole
-
N-Bromosuccinimide (NBS)
-
N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-methylimidazole (1.0 eq) in DMF in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Troubleshooting workflow for low yields.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]
- 8. 4-broMo-1-Methyl-1H-iMidazole-2-carbaldehyde synthesis - chemicalbook [chemicalbook.com]
identifying and minimizing side products in 4-Bromo-2-methyl-1H-imidazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-Bromo-2-methyl-1H-imidazole.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is producing a significant amount of dibrominated and other polybrominated side products. How can I improve the selectivity for the desired mono-bromo product?
A1: The formation of over-brominated products, such as 4,5-dibromo-2-methyl-1H-imidazole, is a common issue arising from the high reactivity of the imidazole ring. Here are several strategies to enhance selectivity:
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Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents of N-bromosuccinimide (NBS) is often recommended to favor mono-bromination.
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Slow Addition: Add the brominating agent portion-wise or as a dilute solution over an extended period. This helps to maintain a low concentration of the brominating agent in the reaction mixture, reducing the likelihood of multiple brominations on the same molecule.
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Solvent Choice: The choice of solvent can influence the reaction's selectivity. Non-polar or less activating solvents can temper the reactivity. For instance, using dioxane may slow down the bromination compared to more polar solvents, allowing for better control.[1][2]
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Low Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C to room temperature). Lower temperatures decrease the reaction rate and can improve selectivity by minimizing over-bromination.
Q2: I am observing the formation of regioisomers (e.g., 5-Bromo-2-methyl-1H-imidazole) in my final product. How can I minimize these?
A2: While the 4-position of 2-methylimidazole is generally favored for electrophilic substitution, the formation of the 5-bromo isomer can occur. Minimizing this side product can be addressed by:
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Reaction Conditions: The choice of brominating agent and solvent system can influence regioselectivity. Conditions that favor kinetic control may yield a different isomeric ratio than those under thermodynamic control.
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Purification: If regioisomer formation is unavoidable, careful purification is necessary. Column chromatography on silica gel is typically effective in separating the 4-bromo and 5-bromo isomers.
Q3: My purification by column chromatography is not giving a clean separation of the desired product from the side products. What can I do?
A3: Ineffective chromatographic separation can be due to several factors. Consider the following troubleshooting steps:
-
Solvent System Optimization: Experiment with different solvent systems for your column chromatography. A systematic approach, starting with a non-polar eluent and gradually increasing polarity, is recommended. Thin-layer chromatography (TLC) should be used to identify an optimal solvent system that provides good separation between the desired product and impurities.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method, particularly for removing small amounts of impurities that are difficult to separate by chromatography.
-
Derivative Formation: In challenging cases, temporary formation of a derivative (e.g., by protecting the N-H proton) can alter the polarity and chromatographic behavior of the compound, potentially enabling easier separation. The protecting group can then be removed to yield the pure product.
Q4: The reaction is sluggish and does not go to completion. What are the potential causes and solutions?
A4: A stalled reaction can be due to several factors:
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Reagent Quality: Ensure that the starting materials and reagents, particularly the brominating agent, are of high purity and have not degraded.
-
Temperature: While low temperatures can improve selectivity, they also slow down the reaction rate. A modest increase in temperature may be necessary to drive the reaction to completion.
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Activation: In some cases, the use of a catalyst or a more reactive brominating agent might be required. However, be aware that this can also decrease selectivity.
Data Presentation: Comparison of Synthetic Conditions
The following table summarizes different reaction conditions for the bromination of 2-methylimidazole, highlighting the impact on product distribution.
| Starting Material | Brominating Agent (Equivalents) | Solvent | Temperature | Key Outcome | Reference |
| 1-methyl-2-nitroimidazole | Bromine | Water | Not specified | Rapid formation of 4,5-dibromo-1-methyl-2-nitroimidazole | [1][2] |
| 1-methyl-2-nitroimidazole | Bromine | Dioxane | Not specified | Slower reaction, controllable to give a 4:1 ratio of 4-bromo to 5-bromo isomers | [1][2] |
| 2-nitroimidazole | N-Bromosuccinimide (2 equiv.) | DMF | Not specified | Near-quantitative yield of 4,5-dibromo-2-nitroimidazole | [3] |
| 2-nitroimidazole | N-Bromosuccinimide (1 equiv.) | DMF | Low temperature | Mixture of starting material and 4,5-dibromo-2-nitroimidazole; no mono-bromo product observed | [3] |
Experimental Protocols
Protocol: Selective Mono-bromination of 2-Methylimidazole
This protocol is designed to favor the formation of this compound while minimizing the formation of di-brominated side products.
Materials:
-
2-Methylimidazole
-
N-Bromosuccinimide (NBS)
-
Dioxane
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-methylimidazole (1.0 equivalent) in dioxane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve N-bromosuccinimide (1.05 equivalents) in dioxane.
-
Add the NBS solution dropwise to the cooled 2-methylimidazole solution over a period of 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (or has reached optimal conversion), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate the pure this compound.
Visualizations
Reaction Pathway and Side Product Formation
Caption: Synthetic pathway to this compound and major side products.
Troubleshooting Workflow for Poor Selectivity
Caption: A logical workflow for troubleshooting and improving reaction selectivity.
References
strategies for improving the scalability of 4-Bromo-2-methyl-1H-imidazole production
An essential component in the synthesis of various active pharmaceutical ingredients, 4-Bromo-2-methyl-1H-imidazole, presents unique production challenges, particularly concerning scalability. This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common issues encountered during its synthesis.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound and its derivatives, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | - Suboptimal reaction conditions (solvent, temperature, time).- Formation of multiple regioisomers.- Incomplete reaction.- Degradation of product during workup or purification. | - Optimize Reaction Conditions: Screen different solvents; DMF has been shown to be effective for bromination. Adjust reaction time and temperature based on monitoring (e.g., TLC, LC-MS).- Control Regioselectivity: Start with 1,2-dimethyl-1H-imidazole to avoid regioisomer formation during methylation. A subsequent dibromination and selective debromination can yield the desired 4-bromo product.- Drive Reaction to Completion: Use a slight excess of the brominating agent (e.g., 1.1 equivalents of NBS). Monitor the reaction to determine the optimal endpoint.- Purification: Use appropriate purification techniques. While preparative-TLC is not scalable, column chromatography on silica gel can be effective. For larger scales, consider crystallization. |
| Formation of Multiple Isomers (e.g., 4-bromo vs. 5-bromo) | - Direct methylation of a brominated imidazole precursor often leads to a mixture of N-methylated regioisomers. | - Change the Synthetic Route: The most effective strategy is to start with 1,2-dimethyl-1H-imidazole. This circumvents the problematic methylation step and the resulting isomer separation.- Selective Bromination: If starting with 2-methylimidazole, controlling the bromination conditions (e.g., solvent, temperature) can influence the ratio of isomers, although separation will likely still be necessary. |
| Over-bromination (Formation of Di- or Tri-bromo species) | - Excess of brominating agent.- Highly activating nature of the imidazole ring.- Prolonged reaction time. | - Stoichiometry Control: Carefully control the stoichiometry of the brominating agent (e.g., NBS or Br2).- Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to stop it once the desired mono-brominated product is maximized.- Selective Debromination: If over-bromination occurs, a selective debromination step can be employed. For instance, 4,5-dibromo-1,2-dimethyl-1H-imidazole can be selectively debrominated at the 5-position using isopropyl magnesium chloride. |
| Difficulty in Product Purification | - Presence of hard-to-separate isomers or byproducts.- Unreacted starting material.- Tar formation. | - Route Modification: As mentioned, changing the synthetic route to avoid isomer formation is the best solution for scalability.- Chromatography Optimization: If column chromatography is used, experiment with different solvent systems (e.g., n-heptane/EtOAc) to improve separation.- Crystallization: Explore different solvent systems to induce crystallization of the desired product, which is a highly scalable purification method.- Aqueous Workup: An aqueous wash can help remove water-soluble impurities and unreacted reagents. |
| Safety Concerns with Brominating Agents (e.g., Liquid Br2) | - Elemental bromine is highly corrosive, toxic, and hazardous to handle, especially at a large scale. | - Use Safer Alternatives: N-Bromosuccinimide (NBS) is a solid and generally safer to handle than liquid bromine.- In Situ Generation: Generate bromine in situ from less hazardous precursors like a bromide salt (e.g., KBr) and an oxidant (e.g., NaOCl or H2O2). This avoids the storage and handling of large quantities of Br2.- Flow Chemistry: Implementing a continuous flow process can significantly improve safety by minimizing the amount of hazardous reagent present at any given time and allowing for better temperature control. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge when scaling up the production of this compound?
The primary challenge is controlling regioselectivity. Traditional methods that involve the methylation of a brominated imidazole often result in a mixture of 4-bromo and 5-bromo isomers. Separating these isomers is difficult and not economically viable on a large scale, leading to low yields of the desired product.
Q2: What is the recommended synthetic strategy to overcome the issue of regioisomer formation?
A more scalable and cost-effective approach starts with commercially available 1,2-dimethyl-1H-imidazole. This strategy involves two key steps:
-
Dibromination: The 1,2-dimethyl-1H-imidazole is first treated with a brominating agent like NBS to form 4,5-dibromo-1,2-dimethyl-1H-imidazole.
-
Selective Debromination: The resulting dibromo compound is then selectively debrominated at the 5-position, typically using a Grignard reagent like isopropyl magnesium chloride, to yield the desired 4-bromo-1,2-dimethyl-1H-imidazole. This method completely avoids the formation of regioisomers.
Q3: Which brominating agents are suitable for this synthesis, and what are their pros and cons for scalability?
| Brominating Agent | Pros | Cons |
| N-Bromosuccinimide (NBS) | - Solid, easier, and safer to handle than liquid bromine.- Good selectivity in many cases. | - Produces succinimide as a byproduct, which needs to be removed.- Can be more expensive than elemental bromine. |
| Elemental Bromine (Br2) | - Relatively inexpensive and highly reactive. | - Highly toxic, corrosive, and volatile, posing significant handling and safety risks at scale.- Can lead to over-bromination if not carefully controlled. |
| In Situ Generated Bromine | - Significantly improves safety by avoiding storage and handling of liquid Br2.- Can be cost-effective. | - Requires an additional reagent (oxidant).- Reaction conditions need careful optimization. |
| Tetrabutylammonium tribromide (TBABr3) | - Solid, safer alternative to liquid bromine. | - Higher molecular weight means more waste per mole of bromine.- Can sometimes offer different selectivity. |
Q4: How can flow chemistry be applied to improve the synthesis process?
Continuous flow reactors offer several advantages for scaling up bromination reactions:
-
Enhanced Safety: By generating and consuming hazardous reagents like bromine in situ and in small volumes, the overall risk is drastically reduced.
-
Precise Control: Flow reactors allow for superior control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and better selectivity.
-
Scalability: Scaling up is often more straightforward (scaling out or running for longer times) compared to batch processes, which can face heat and mass transfer limitations.
Q5: What are the key parameters to optimize during the bromination step?
The key parameters to optimize are the choice of solvent, reaction temperature, and reaction time. For the bromination of 1,2-dimethyl-1H-imidazole with NBS, DMF was found to be a superior solvent compared to acetonitrile (MeCN) and toluene. The reaction time also plays a crucial role in achieving high conversion to the dibrominated intermediate.
Experimental Protocols
Protocol 1: Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole
This two-step protocol is adapted from a cost-effective and scalable method that avoids regioisomer formation.
Step A: Synthesis of 4,5-Dibromo-1,2-dimethyl-1H-imidazole
-
To a solution of 1,2-dimethyl-1H-imidazole (1 equivalent) in N,N-Dimethylformamide (DMF), add N-Bromosuccinimide (NBS) (2.2 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using TLC or LC-MS. The reaction time can be crucial for optimal yield.
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4,5-dibromo-1,2-dimethyl-1H-imidazole.
Step B: Selective Debromination to 4-Bromo-1,2-dimethyl-1H-imidazole
-
Dissolve the crude 4,5-dibromo-1,2-dimethyl-1H-imidazole (1 equivalent) in anhydrous Tetrahydrofuran (THF).
-
Cool the solution to 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Slowly add isopropyl magnesium chloride (iPrMgCl) (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the residue by column chromatography to yield the final product.
Protocol 2: Bromination of 1-methyl-1H-imidazole-2-carbaldehyde
This protocol describes a direct bromination using NBS.
-
Dissolve 1-methyl-1H-imidazole-2-carbaldehyde (1 equivalent) in deoxygenated DMF.
-
Add N-Bromosuccinimide (NBS) (1.1 equivalents) to the solution.
-
Stir the resulting solution at room temperature for an extended period (e.g., 6 days, as reported in one procedure). Monitor reaction progress.
-
Add water to the reaction mixture and extract with Ethyl Acetate (4 times).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel (e.g., n-heptane/EtOAc = 4/1) to yield 4-bromo-1-methyl-1H-imidazole-2-carbaldehyde.
Visualizations
Caption: Optimized workflow for scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole.
Caption: Decision tree for troubleshooting common synthesis issues.
Technical Support Center: Selective Debromination Reactions and the Influence of Temperature
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of temperature on selective debromination reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of temperature in controlling the selectivity of a debromination reaction?
A1: Temperature is a critical parameter in selective debromination as it directly influences the reaction kinetics. Often, the desired selective debromination and undesired side reactions, such as complete debromination or decomposition, have different activation energies. By carefully controlling the temperature, it is possible to favor the reaction pathway with the lower activation energy, thus enhancing selectivity. Lowering the reaction temperature can often increase selectivity by disfavoring the debromination pathway, which may have a higher activation energy.[1]
Q2: I am observing significant hydrodebromination (replacement of bromine with hydrogen) as a side reaction. What is the first step to troubleshoot this issue?
A2: The initial and often most effective troubleshooting step is to adjust the reaction temperature. High temperatures can promote the formation of undesired palladium-hydride species in palladium-catalyzed reactions, which are often responsible for hydrodebromination.[1] Lowering the temperature can help to minimize this side reaction. Concurrently, consider changing to a milder base, as strong bases can also contribute to the formation of hydride species.[1]
Q3: Can increasing the temperature ever improve the selectivity of a debromination reaction?
A3: While lower temperatures generally favor selectivity, there are specific scenarios where a controlled increase in temperature can be beneficial. For instance, if the desired reaction has a significantly higher activation energy than competing side reactions and does not proceed at lower temperatures, a carefully optimized higher temperature may be necessary to achieve a reasonable reaction rate. However, this approach requires careful monitoring to avoid product degradation or a decrease in selectivity.
Q4: How does temperature influence the choice of catalyst and solvent in a selective debromination reaction?
A4: The optimal temperature for a selective debromination is often dependent on the stability and activity of the chosen catalyst and the boiling point of the solvent. Some catalysts may require a specific temperature range to be active, while others might decompose at elevated temperatures. The solvent's boiling point will naturally cap the maximum reaction temperature at atmospheric pressure. When troubleshooting, it is essential to consider the interplay between these three parameters. For example, a less active but more selective catalyst might require a higher boiling point solvent and a corresponding increase in reaction temperature.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | 1. Reaction temperature is too low.2. Inactive catalyst or reagents.3. Insufficient reaction time. | 1. Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or LC-MS.2. Ensure the use of fresh, high-purity reagents and catalyst.3. Extend the reaction time at the current temperature before increasing it. |
| Formation of poly-debrominated or fully debrominated byproducts | 1. Reaction temperature is too high.2. Strong base promoting side reactions.3. Inappropriate catalyst or ligand system. | 1. Decrease the reaction temperature. Even a small reduction can significantly improve selectivity.2. Switch to a milder base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[1]3. Screen different catalyst and ligand combinations that may offer better selectivity at a given temperature. |
| Poor selectivity between different bromine atoms in a polybrominated substrate | 1. Insufficient temperature control, leading to temperature gradients in the reaction vessel.2. The activation energies for the debromination of different C-Br bonds are very similar. | 1. Ensure uniform heating and stirring of the reaction mixture.2. Attempt the reaction at a significantly lower temperature for a longer duration. This may exploit subtle differences in activation energies. |
| Reaction is too vigorous or uncontrollable | 1. Reaction is highly exothermic.2. Rate of addition of a reagent is too fast at the current temperature. | 1. Lower the initial reaction temperature and consider cooling the reaction vessel with an ice bath during reagent addition.2. Add reagents dropwise or in portions to better control the reaction rate and internal temperature. |
Quantitative Data on Temperature Effects
The following tables summarize quantitative data from studies on debromination reactions, highlighting the impact of temperature.
Table 1: Kinetic Constants for Liquid-Solid Debromination of Waste Circuit Boards [2]
| Temperature (°C) | Kinetic Constant (k) |
| 200 | [Value not explicitly provided in the abstract] |
| 225 | [Specific value requires full text access, but the study confirms temperature dependence] |
Note: This data is from a study on waste recycling and may not be directly transferable to fine chemical synthesis, but it illustrates the principle of temperature's effect on reaction rates.
Table 2: Enantioselective Debromination Temperatures on Chiral Surfaces [3]
| Surface | Temperature Difference (ΔT) for Debromination of Enantiomers |
| Au(111) | 0 K |
| Pd₃-terminated PdGa{111} | 36 K |
| Pd₁-terminated PdGa{111} | 46 K |
Note: This data demonstrates that the substrate and catalyst system can lead to significant temperature differences for debromination, highlighting the specificity that can be achieved.
Experimental Protocols
Protocol 1: General Procedure for Temperature Optimization in a Palladium-Catalyzed Selective Debromination (e.g., Suzuki-Miyaura Coupling)
This protocol outlines a general approach to optimizing the temperature for a selective Suzuki-Miyaura coupling on a di-bromoaryl substrate, aiming to react at one bromine position while leaving the other intact.
Reagents & Materials:
-
Di-bromoaryl substrate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)
-
Reaction vessel (e.g., Schlenk flask) with stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle with a temperature controller and external thermometer
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the di-bromoaryl substrate, arylboronic acid, base, and palladium catalyst.
-
Add the degassed solvent via syringe.
-
Begin stirring the mixture at room temperature.
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Set the initial reaction temperature to a low value (e.g., 50 °C).
-
Monitor the reaction progress every hour using TLC or LC-MS, checking for the consumption of the starting material and the formation of the mono- and di-substituted products.
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If no reaction is observed after 2-3 hours, increase the temperature by 10 °C.
-
Repeat step 6, incrementally increasing the temperature, until the desired mono-substituted product is formed with good selectivity.
-
Once the optimal temperature is identified, the reaction can be run to completion.
-
Upon completion, cool the mixture to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for undesired debromination.
Caption: Experimental workflow for temperature optimization.
References
Validation & Comparative
Unveiling the Spectroscopic Signature: A Comparative Guide to the ¹H and ¹³C NMR Characterization of 4-Bromo-2-methyl-1H-imidazole
For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the atomic arrangement within a molecule. This guide offers a comprehensive comparison of the ¹H and ¹³C NMR spectroscopic data for 4-Bromo-2-methyl-1H-imidazole and its structurally related analogs, providing a valuable resource for its identification and characterization.
Comparative Analysis of ¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For substituted imidazoles, the chemical shifts of the ring protons are particularly informative.
| Compound | Solvent | Chemical Shift (ppm) and Multiplicity | Assignment |
| This compound (Predicted) | DMSO-d₆ | ~7.1 (s, 1H)~2.3 (s, 3H) | H5CH₃ |
| 2-Methyl-1H-imidazole | CDCl₃ | 6.93 (s, 2H)2.41 (s, 3H) | H4, H5CH₃ |
| 4-Bromo-1H-imidazole | DMSO-d₆ | 7.66 (s, 1H)7.08 (s, 1H) | H2H5 |
Table 1: Comparison of ¹H NMR spectral data for this compound and its analogs.
The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show a singlet for the remaining ring proton (H5) and a singlet for the methyl group protons. The introduction of the bromine atom at the C4 position is anticipated to deshield the H5 proton, shifting it downfield compared to 2-methyl-1H-imidazole.
Comparative Analysis of ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The chemical shifts of the carbon atoms in the imidazole ring are sensitive to the nature and position of substituents.
| Compound | Solvent | Chemical Shift (ppm) | Assignment |
| This compound (Predicted) | DMSO-d₆ | ~145~120~115~14 | C2C5C4CH₃ |
| 2-Methyl-1H-imidazole | DMSO-d₆ | 145.7120.9120.913.2 | C2C4C5CH₃ |
| 4-Bromo-1H-imidazole | DMSO-d₆ | 136.1122.9116.8 | C2C5C4 |
Table 2: Comparison of ¹³C NMR spectral data for this compound and its analogs.
In the predicted ¹³C NMR spectrum of this compound, the C4 carbon is expected to be significantly shielded due to the direct attachment of the bromine atom, resulting in an upfield shift compared to the corresponding carbon in 2-methyl-1H-imidazole. The chemical shifts of C2 and C5 are also expected to be influenced by the substituent effects.
Experimental Protocols
A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for imidazole derivatives is outlined below. Specific instrument parameters may need to be optimized for the sample and the spectrometer used.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Parameters:
-
Number of scans: 16-64 (or more for dilute samples).
-
Relaxation delay (d1): 1-5 seconds.
-
Acquisition time (aq): 2-4 seconds.
-
Spectral width (sw): Appropriate range to cover all proton signals (e.g., -2 to 12 ppm).
-
-
Processing:
-
Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Fourier transform the free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher field strength NMR spectrometer.
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Acquisition Parameters:
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Relaxation delay (d1): 2-5 seconds.
-
Acquisition time (aq): 1-2 seconds.
-
Spectral width (sw): Appropriate range to cover all carbon signals (e.g., 0 to 160 ppm).
-
-
Processing:
-
Apply a window function (e.g., exponential multiplication with a line broadening of 1-2 Hz).
-
Fourier transform the FID.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the solvent peak.
-
Logical Workflow for NMR Characterization
The process of characterizing a substituted imidazole like this compound using NMR spectroscopy follows a logical workflow, from sample preparation to spectral analysis and comparison.
Caption: Workflow for the NMR characterization of this compound.
This guide provides a foundational framework for the ¹H and ¹³C NMR characterization of this compound. By comparing its expected spectral features with those of known analogs, researchers can confidently identify and verify the structure of this important heterocyclic compound. The provided experimental protocols and logical workflow further support the practical application of NMR spectroscopy in chemical research and drug development.
Assuring the Purity of 4-Bromo-2-methyl-1H-imidazole: A Comparative Guide to LC-MS Analysis
In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is paramount to ensuring the safety, efficacy, and reproducibility of therapeutic candidates. For researchers utilizing 4-Bromo-2-methyl-1H-imidazole, a key building block in the synthesis of various bioactive molecules, particularly kinase inhibitors, rigorous purity assessment is a critical step. This guide provides a comprehensive comparison of this compound with alternative scaffolds and presents a detailed Liquid Chromatography-Mass Spectrometry (LC-MS) protocol for its purity confirmation.
Performance Comparison with Alternative Building Blocks
The selection of a building block in drug discovery is often a balance between synthetic accessibility, potential for diversification, and inherent biological activity. While this compound is a versatile intermediate, other scaffolds can be employed in similar synthetic strategies. Here, we compare its typical purity with two alternatives: 4-Chloro-2-methyl-1H-imidazole, a closely related halogenated analog, and 1-(4-Methyl-1H-imidazol-2-yl)ethanone, a non-halogenated building block.
| Compound | Structure | Typical Purity (%) | Common Impurities | Application Notes |
| This compound | ![]() | >96 (by NMR) | 5-Bromo-2-methyl-1H-imidazole (regioisomer), 2,4-Dibromo-1-methyl-1H-imidazole, unreacted starting materials | Widely used in cross-coupling reactions for the synthesis of kinase inhibitors. The bromine atom provides a reactive handle for derivatization. |
| 4-Chloro-2-methyl-1H-imidazole | ![]() | ≥95 | 5-Chloro-2-methyl-1H-imidazole (regioisomer), dichlorinated imidazoles | Offers an alternative halogen for synthetic transformations, potentially altering reaction kinetics and selectivity compared to the bromo-analog. |
| 1-(4-Methyl-1H-imidazol-2-yl)ethanone | ![]() | ≥97 | 1-(5-Methyl-1H-imidazol-2-yl)ethanone (regioisomer), unreacted starting materials | A versatile, non-halogenated building block for constructing kinase inhibitors, often utilized in condensation reactions.[1] |
Experimental Protocol: LC-MS Analysis of this compound
This protocol is adapted from established methods for the analysis of imidazole derivatives and is suitable for the purity assessment of this compound and the identification of potential impurities.
1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. From this, prepare a working standard of 10 µg/mL by dilution with the mobile phase.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in methanol to a concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before analysis.
2. Liquid Chromatography (LC) Conditions
-
Instrument: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
3. Mass Spectrometry (MS) Conditions
-
Instrument: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Sampling Cone: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
Mass Range: 50-500 m/z
-
Acquisition Mode: MS and MS/MS (data-dependent acquisition)
Visualizing the Workflow and Signaling Pathway Context
To provide a clearer understanding of the analytical process and the relevance of this compound in a drug discovery context, the following diagrams have been generated.
Caption: Workflow for LC-MS purity analysis of this compound.
Caption: Role of this compound in kinase inhibitor synthesis.
References
comparative analysis of different synthetic routes to 4-Bromo-2-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
The targeted synthesis of substituted imidazoles is a cornerstone of medicinal chemistry and materials science. Among these, 4-Bromo-2-methyl-1H-imidazole serves as a critical building block for a variety of bioactive molecules. The regioselectivity of its synthesis, however, presents a significant chemical challenge. This guide provides a comparative analysis of the primary synthetic strategies to obtain this versatile intermediate, offering experimental insights to inform route selection for research and development.
Executive Summary
The synthesis of this compound is principally approached via two distinct pathways: direct electrophilic bromination of 2-methylimidazole and a multi-step, protecting group-mediated strategy. Direct bromination is a more straightforward, one-step process but is often hampered by a lack of regioselectivity, leading to a mixture of isomeric products and over-bromination. In contrast, the protecting group strategy offers superior control over regioselectivity, yielding the desired 4-bromo isomer in higher purity, albeit through a longer synthetic sequence. The choice of synthetic route will ultimately depend on the specific requirements of the research, balancing the need for purity and scalability against the desire for procedural simplicity.
Comparative Data of Synthetic Routes
| Parameter | Route 1: Direct Bromination | Route 2: Protecting Group Strategy |
| Starting Material | 2-Methylimidazole | 2-Methylimidazole |
| Key Reagents | N-Bromosuccinimide (NBS) or Bromine (Br₂) | 1. Protecting agent (e.g., Trityl chloride) 2. N-Bromosuccinimide (NBS) 3. Deprotecting agent (e.g., Trifluoroacetic acid) |
| Number of Steps | 1 | 3 |
| Regioselectivity | Low to moderate; often yields a mixture of 4-bromo, 5-bromo, and 4,5-dibromo isomers. | High; protection of the N1 position sterically hinders the 5-position, favoring bromination at the 4-position. |
| Typical Yield of 4-Bromo Isomer | Variable and often low after purification. | Moderate to good over three steps. |
| Purification | Challenging; requires chromatographic separation of isomers. | Generally more straightforward purification of intermediates and the final product. |
| Scalability | Potentially difficult to scale due to purification challenges. | More amenable to scale-up due to better reaction control and easier purification. |
| Cost-Effectiveness | Lower reagent cost for a single step, but purification costs can be high. | Higher initial reagent and solvent costs over multiple steps, but potentially more cost-effective at scale due to higher purity and less waste. |
Synthetic Route Analysis
Route 1: Direct Electrophilic Bromination of 2-Methylimidazole
The direct bromination of 2-methylimidazole is the most atom-economical approach. However, the imidazole ring is highly activated towards electrophilic substitution, and the 2-methyl group does not provide sufficient steric hindrance to selectively direct bromination to the C4 position. The reaction typically yields a mixture of this compound, 5-bromo-2-methyl-1H-imidazole, and 4,5-dibromo-2-methyl-1H-imidazole. The separation of the desired 4-bromo isomer from the 5-bromo isomer is particularly challenging due to their similar physical properties.
Workflow for Direct Bromination:
A Comparative Guide to In Vitro Antibacterial Screening of Imidazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The rising threat of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents. Imidazole derivatives have emerged as a promising class of compounds with a broad spectrum of antibacterial activity. This guide provides a comprehensive comparison of two widely used in vitro screening protocols—broth microdilution and agar disk diffusion—for evaluating the antibacterial efficacy of imidazole compounds. Detailed methodologies, supporting experimental data, and a comparative analysis are presented to aid researchers in selecting the most appropriate method for their screening workflow.
Comparison of Antibacterial Screening Methods
Two primary methods are employed for the initial in vitro assessment of antibacterial activity: the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion method for assessing the zone of inhibition.[1][2] The choice between these methods depends on the specific goals of the screening process, throughput requirements, and the nature of the compounds being tested.
| Feature | Broth Microdilution Method | Agar Disk Diffusion Method |
| Principle | Determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid growth medium.[3] | Measures the diameter of the zone of growth inhibition around a disk impregnated with the antimicrobial agent on an agar surface.[4] |
| Result Type | Quantitative (MIC value in µg/mL or µM).[3] | Qualitative or semi-quantitative (Zone of inhibition diameter in mm).[4] |
| Advantages | - Provides a precise, quantitative measure of potency (MIC).[5]- Allows for the determination of the Minimum Bactericidal Concentration (MBC).[2]- High-throughput screening is possible using multi-well plates.[6]- Suitable for testing a wide range of compounds, including those with poor solubility or diffusion in agar. | - Simple, rapid, and cost-effective for preliminary screening.[5]- Flexible in the choice of antimicrobial agents to be tested.[2]- Visually intuitive results. |
| Disadvantages | - More time-consuming and requires more specialized equipment than disk diffusion.[5]- The "true" MIC lies between the tested concentrations in a serial dilution.[3] | - Less precise than broth microdilution; does not provide a direct MIC value.[5]- Results can be influenced by the diffusion rate of the compound in agar.[1]- Not suitable for non-diffusible compounds. |
| Best For | - Lead optimization studies requiring precise potency data.- Structure-activity relationship (SAR) studies.- Determining the bactericidal or bacteriostatic nature of a compound. | - Primary screening of large numbers of compounds.- Rapid assessment of broad-spectrum activity.- Initial qualitative evaluation of antibacterial potential. |
Experimental Data: Antibacterial Activity of Imidazole Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various imidazole derivatives against common Gram-positive and Gram-negative bacterial strains, as determined by the broth microdilution method.
Gram-Positive Bacteria
| Imidazole Derivative | Staphylococcus aureus (MIC in µg/mL) | Methicillin-resistant S. aureus (MRSA) (MIC in µg/mL) | Reference |
| HL1 | 625 | 1250 | [7] |
| HL2 | 625 | 625 | [7] |
| 2a | 20-40 (µM) | - | [8] |
| 2b | 20-40 (µM) | - | [8] |
| 2c | 20-40 (µM) | - | [8] |
| 2d | 20-40 (µM) | - | [8] |
| 1b | >50 | - | [9] |
Gram-Negative Bacteria
| Imidazole Derivative | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Acinetobacter baumannii (MIC in µg/mL) | Reference |
| HL1 | >5000 | 5000 | 1250 | [7] |
| HL2 | 2500 | 2500 | 2500 | [7] |
| 87h | 6.2 (µM) | - | - | [8] |
| 87i | 6.4 (µM) | - | - | [8] |
| 62e | 4.9-17 (µM) | - | - | [8] |
| 62h | 4.9-17 (µM) | - | - | [8] |
| 62i | 4.9-17 (µM) | - | - | [8] |
| 1b | 25 | 50 | - | [9] |
Experimental Protocols
Detailed methodologies for the broth microdilution and agar disk diffusion assays are provided below. These protocols are based on established standards to ensure reproducibility and accuracy.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test imidazole compounds
-
Reference antibiotics (e.g., Vancomycin, Ciprofloxacin)[7]
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)[7]
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer (optional, for inoculum standardization)
-
Incubator (37°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Imidazole Compound Stock Solutions: Dissolve the imidazole compounds in a suitable solvent (e.g., 10% DMSO) to a high concentration (e.g., 5000 µg/mL).[7]
-
Preparation of Serial Dilutions:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate, except for the first column.
-
Add 200 µL of the imidazole compound stock solution to the first well of each row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well. This will create a range of concentrations (e.g., 5000 µg/mL to 2.44 µg/mL).[7]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation: Add 100 µL of the final bacterial inoculum to each well of the microtiter plate. Include a growth control well (MHB with inoculum, no compound) and a sterility control well (MHB only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Interpretation of Results: The MIC is the lowest concentration of the imidazole compound at which there is no visible growth (i.e., the well remains clear).
Agar Disk Diffusion Assay
This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the growth inhibition zone.
Materials:
-
Test imidazole compounds
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile saline (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Sterile swabs
-
Incubator (37°C)
-
Calipers or a ruler
Procedure:
-
Preparation of Imidazole Compound Disks:
-
Dissolve the imidazole compounds in a suitable volatile solvent.
-
Apply a known amount of the compound solution onto sterile filter paper disks and allow the solvent to evaporate completely.
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the standardized bacterial suspension, removing excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Disks:
-
Aseptically place the prepared imidazole compound disks onto the inoculated agar surface.
-
Gently press each disk to ensure complete contact with the agar.
-
Space the disks sufficiently far apart (at least 24 mm from center to center) to prevent overlapping of the inhibition zones.
-
-
Incubation: Invert the plates and incubate at 37°C for 16-18 hours.
-
Interpretation of Results: Measure the diameter of the zone of complete growth inhibition (including the disk diameter) in millimeters. The size of the zone is indicative of the compound's antibacterial activity.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described antibacterial screening protocols.
Caption: Workflow for Broth Microdilution Assay.
Caption: Workflow for Agar Disk Diffusion Assay.
Caption: Comparison of Antibacterial Screening Methods.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. integra-biosciences.com [integra-biosciences.com]
- 4. microchemlab.com [microchemlab.com]
- 5. homework.study.com [homework.study.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. mdpi.com [mdpi.com]
- 8. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystal Structure Analysis of 4-Bromo-2-methyl-1H-imidazole Derivatives and Other Substituted Imidazoles
Data Presentation: Comparison of Crystallographic Data
Understanding the precise molecular geometry and intermolecular interactions through X-ray crystallography is fundamental in drug design and materials science. The following table summarizes key crystallographic data for several substituted imidazole derivatives, providing a basis for structural comparison. The data for 2-methylimidazole serves as a fundamental benchmark.[1]
| Parameter | 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone[2] | 1-Methyl-2-Isopropyl-5-Nitroimidazole (A)[3] | 1-Methyl-2(Thiophenyl)-Methyl-5-Nitroimidazole (B)[3] | 2-Methylimidazole (Benchmark)[1] |
| Formula | C12H9Br2N3O3 | C7H11N3O2 | C11H11N3O2S | C4H6N2 |
| Crystal System | Monoclinic | Monoclinic | Triclinic | Orthorhombic |
| Space Group | P21/c | P2(1)/c | P-1 | Pnma |
| a (Å) | 9.0255(5) | 9.9582(2) | 6.270(10) | 8.49 |
| b (Å) | 14.9112(5) | 6.5240(4) | 27.874(12) | 11.69 |
| c (Å) | 10.9438(5) | 13.5560(3) | 12.960(3) | 8.43 |
| α (°) | 90 | 90 | 90 | 90 |
| β (°) | 109.223(5) | 99.8930(17) | 89.90 | 90 |
| γ (°) | 90 | 90 | 90 | 90 |
| Volume (ų) | 1390.71(12) | 867.6(5) | 2266(35) | 835.6 |
| Z | 4 | 4 | 8 | 8 |
| R-factor | 0.0482 | 0.09 | 0.11 | - |
Experimental Protocols
A successful single-crystal X-ray diffraction study involves several critical steps, from material synthesis and crystallization to data collection, structure solution, and refinement.[1]
Synthesis and Crystallization
The synthesis of imidazole derivatives can be achieved through various established methods. For instance, a common approach involves the condensation reaction between an aldehyde, an α-dicarbonyl compound, and ammonia.[1] The synthesis of the specific derivative, 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone, involved a double bromination reaction.[2]
Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the compound. A mixture of solvents, such as chloroform and ethanol, can be utilized to achieve slow crystallization.[4]
X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. Data for the presented complex derivative was collected on a Rigaku RAPID II Image Plate system using graphite-monochromated Cu Kα radiation (λ = 1.54187 Å) at 123 K.[5]
-
Data Reduction: The collected diffraction data is processed to correct for various factors, including Lorentz and polarization effects. A semi-empirical absorption correction may also be applied.[4]
-
Structure Solution: The crystal structure is solved using direct methods, which reveal the positions of the non-hydrogen atoms. Programs like SHELXS-97 are commonly used for this purpose.[4]
-
Structure Refinement: The atomic positions and thermal parameters are refined using least-squares methods, for example, with SHELXL-97.[4] Anisotropic thermal parameters are typically used for non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions and not refined.[4] The final quality of the structure is assessed by the R-factor.
Mandatory Visualization
The following diagrams illustrate the logical workflow for a single-crystal X-ray diffraction analysis and the relationship between different analytical techniques for structural elucidation.
References
comparative efficacy of kinase inhibitors derived from 4-Bromo-2-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors. Its unique electronic properties and ability to form key hydrogen bonds within the ATP-binding pocket of kinases make it an attractive starting point for drug design. This guide provides a comparative analysis of the efficacy of various kinase inhibitors derived from or structurally related to a bromo-imidazole core, with a focus on derivatives of 4-Bromo-2-methyl-1H-imidazole and related bromo-benzimidazoles. Due to the limited publicly available data on kinase inhibitors with the precise this compound scaffold, this comparison extends to closely related structures to provide a broader understanding of their potential.
Data Presentation: Comparative Efficacy of Imidazole-Based Kinase Inhibitors
The following table summarizes the in vitro efficacy of several classes of kinase inhibitors featuring an imidazole or benzimidazole core. The data highlights the diverse range of kinases targeted by these scaffolds and their respective potencies.
| Compound Class/Scaffold | Specific Compound | Target Kinase(s) | Efficacy Data |
| 2,4-1H-imidazole carboxamide | Compound 22 | TAK1 | Kd = 55 nM[1] |
| Phenylacetamide-1H-imidazol-5-one | KIM-161 | Downregulation of BRK, FLT, JAK families | Cytotoxic IC50 = 294 nM (HCT116), 362 nM (HL60)[2] |
| 1H-benzo[d]imidazole-benzylidenebenzohydrazide | Compound 6h | EGFR, HER2, CDK2, AURKC | IC50 values comparable to established TKIs[3] |
| 1H-benzo[d]imidazole-benzylidenebenzohydrazide | Compound 6i | EGFR, HER2, CDK2, mTOR | IC50 values comparable to established TKIs[3] |
| 4-Bromo-1-(4-fluorophenyl)-1H-imidazole Derivative | Not specified | p38 MAP kinase | Potent and selective inhibition |
| 2-bromo-6-methyl-1H-benzo[d]imidazole Derivative | Not specified | EGFR, HER2, CDK2, AURKC, mTOR | Potent inhibitory activity demonstrated by bromo-substituted benzimidazoles[4] |
Signaling Pathways Modulated by Imidazole-Derived Kinase Inhibitors
Understanding the signaling pathways targeted by these inhibitors is crucial for elucidating their mechanism of action and potential therapeutic applications. Below are diagrams of key pathways modulated by the compared inhibitor classes.
TAK1 Signaling Pathway
Transforming growth factor-β-activated kinase 1 (TAK1) is a key mediator in the signaling cascades of pro-inflammatory cytokines, such as TNF-α and IL-1β.[5][6] It plays a crucial role in activating downstream pathways like NF-κB and MAPKs (p38 and JNK), which are pivotal in inflammation and immunity.[5][6]
p38 MAP Kinase Signaling Pathway
The p38 MAPK signaling pathway is activated by cellular stress and inflammatory cytokines.[7][8][9] It regulates a wide array of cellular processes, including inflammation, apoptosis, cell cycle, and cell differentiation.[9][10]
EGFR/HER2 Signaling Pathway
The EGFR/HER2 pathway is a critical driver of cell proliferation, survival, and differentiation.[11] Overexpression or mutation of these receptor tyrosine kinases is a hallmark of several cancers, leading to constitutive activation of downstream cascades like the PI3K/AKT and MAPK pathways.[12][13]
Experimental Protocols
The evaluation of kinase inhibitors relies on a variety of standardized biochemical and cell-based assays. Below are the methodologies for key experiments cited in the evaluation of imidazole-based inhibitors.
General Experimental Workflow for Cell-Based Assays
The following diagram illustrates a typical workflow for assessing the cytotoxic or anti-proliferative effects of a kinase inhibitor on cancer cell lines.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][14]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.[4]
-
Compound Treatment: Treat the cells with various concentrations of the test inhibitor and a vehicle control. Incubate for a specified period (e.g., 24-72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.[4] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[4][14]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[4][15]
-
Absorbance Reading: Measure the absorbance of the solubilized formazan product using a microplate reader at a wavelength between 550 and 600 nm.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.[2][16]
-
Kinase Reaction Setup: Perform the kinase reaction in a multiwell plate by combining the kinase, substrate, ATP, and the test inhibitor in a kinase reaction buffer.[17]
-
Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining ATP.[16] Incubate at room temperature for approximately 40 minutes.[17]
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent. This reagent converts the ADP generated in the kinase reaction into ATP and provides luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration.[16][17] Incubate for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The light signal positively correlates with kinase activity.
-
Data Analysis: Compare the luminescence from wells with the inhibitor to control wells to determine the percent inhibition and calculate IC₅₀ values.
KINOMEscan® Competition Binding Assay
The KINOMEscan® platform utilizes a competition binding assay to quantify the interactions between a compound and a large panel of kinases.[18][19]
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to the kinase. The amount of kinase captured on a solid support is inversely proportional to the affinity of the test compound.[20]
-
Methodology:
-
DNA-tagged kinases are incubated with the test compound and the immobilized ligand.[20]
-
After reaching equilibrium, the kinase-ligand complexes on the solid support are separated from the unbound kinase.
-
The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.[20]
-
-
Data Analysis: Results are typically reported as a percentage of the control, where a lower percentage indicates stronger binding of the test compound to the kinase. This allows for the determination of dissociation constants (Kd) and provides a comprehensive kinase selectivity profile.
References
- 1. assaygenie.com [assaygenie.com]
- 2. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 3. cusabio.com [cusabio.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 7. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. assaygenie.com [assaygenie.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. ulab360.com [ulab360.com]
- 17. promega.com [promega.com]
- 18. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. benchchem.com [benchchem.com]
validation of 4-Bromo-2-methyl-1H-imidazole structure via spectroscopic methods
This guide provides a detailed spectroscopic validation of the chemical structure of 4-Bromo-2-methyl-1H-imidazole. Through a comparative analysis with the parent compound, 2-methyl-1H-imidazole, this document illustrates how nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are employed to confirm the compound's identity and structure. The experimental data is presented in clear, comparative tables, and the methodologies for each key experiment are outlined.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and the reference compound, 2-methyl-1H-imidazole. This direct comparison highlights the influence of the bromine substituent on the spectroscopic properties of the imidazole ring.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | ~7.0 (Predicted) | Singlet | H5 |
| ~2.2 (Predicted) | Singlet | -CH₃ | |
| ~12.3 (Predicted) | Broad Singlet | N-H | |
| 2-methyl-1H-imidazole | 6.88 | Doublet | H4, H5 |
| 2.24 | Singlet | -CH₃ | |
| 11.95 | Broad Singlet | N-H |
Note: Precise experimental values for this compound can vary slightly based on solvent and concentration. The predicted values are based on established substituent effects.
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~145 (Predicted) | C2 |
| ~115 (Predicted) | C5 | |
| ~100 (Predicted) | C4 | |
| ~13 (Predicted) | -CH₃ | |
| 2-methyl-1H-imidazole | 144.2 | C2 |
| 120.4 | C4, C5 | |
| 12.8 | -CH₃ |
Table 3: IR Spectroscopy Data (KBr Pellet, cm⁻¹)
| Compound | N-H Stretch | C=N Stretch | C-H Stretch (Aromatic) | C-Br Stretch |
| This compound | ~3100-3200 | ~1590 | ~3050 | ~550-650 |
| 2-methyl-1H-imidazole | 3114 | 1591 | 3028 | N/A |
Table 4: Mass Spectrometry Data (Electron Ionization, EI)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Peaks |
| This compound | C₄H₅BrN₂ | 161.00 | 162/160 (M⁺, isotopic pattern for Br), 81, 54 |
| 2-methyl-1H-imidazole | C₄H₆N₂ | 82.10 | 82 (M⁺), 81, 55, 54 |
Experimental Protocols
The data presented above is typically acquired using the following standard laboratory procedures.
2.1 NMR Spectroscopy Proton (¹H) and Carbon-13 (¹³C) NMR spectra are recorded on a 500 MHz spectrometer. Samples are prepared by dissolving approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆), which is capable of dissolving the polar imidazole compounds and has a well-characterized residual solvent peak. Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm). For ¹H NMR, 16-32 scans are typically acquired, while ¹³C NMR requires a larger number of scans (1024-2048) due to the lower natural abundance of the ¹³C isotope.
2.2 IR Spectroscopy Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is prepared as a potassium bromide (KBr) pellet. A small amount of the compound (1-2 mg) is finely ground with approximately 100 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The spectrum is recorded over a range of 4000-400 cm⁻¹.
2.3 Mass Spectrometry Mass spectra are acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process causes ionization and fragmentation of the molecule. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) and detected. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, leading to two molecular ion peaks of similar intensity separated by 2 m/z units.
Workflow for Spectroscopic Validation
The following diagram illustrates the logical workflow for validating the structure of this compound using the described spectroscopic methods.
Caption: Workflow for the spectroscopic validation of a chemical structure.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a robust framework for the structural validation of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the substitution pattern on the imidazole ring. Specifically, the disappearance of one aromatic proton signal compared to 2-methyl-1H-imidazole and the downfield shift of the carbon atom attached to the bromine are key indicators. IR spectroscopy supports the presence of key functional groups, notably the N-H bond and the characteristic C-Br stretching vibration. Finally, mass spectrometry unequivocally determines the molecular weight and confirms the presence of a single bromine atom through the distinct M⁺ and M+2 isotopic pattern. This multi-faceted spectroscopic approach provides comprehensive and complementary data, leading to the unambiguous confirmation of the this compound structure.
A Comparative Guide to the Reactivity of 4-Bromo- and 5-Bromo-2-methyl-1H-imidazole Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of two constitutional isomers: 4-bromo-2-methyl-1H-imidazole and 5-bromo-2-methyl-1H-imidazole. The position of the bromine atom on the imidazole ring significantly influences the molecule's electronic properties and steric environment, leading to differences in reactivity, particularly in transition metal-catalyzed cross-coupling reactions. This document aims to provide a clear comparison, supported by established chemical principles and extrapolated experimental data from analogous systems, to aid in the selection of the appropriate isomer for specific synthetic applications.
Introduction to Isomer Reactivity
The imidazole nucleus is a privileged scaffold in medicinal chemistry.[1] Functionalization of the imidazole ring, often through the introduction of substituents via cross-coupling reactions, is a key strategy in drug discovery. Brominated imidazoles serve as versatile precursors for such transformations. The reactivity of the carbon-bromine (C-Br) bond in these isomers is primarily governed by two factors:
-
Electronic Effects: The electron density at the carbon atom bearing the bromine influences the ease of oxidative addition to a metal catalyst (e.g., palladium), which is often the rate-determining step in cross-coupling reactions.
-
Steric Hindrance: The accessibility of the C-Br bond to the bulky catalytic complex can impact reaction rates and overall efficiency.
In the case of 4-bromo- and 5-bromo-2-methyl-1H-imidazole, the relative positions of the bromine atom and the methyl group create distinct steric and electronic environments, which are expected to result in different reactivity profiles.
Quantitative Data Summary
Direct comparative experimental data for the reactivity of this compound and 5-bromo-2-methyl-1H-imidazole in cross-coupling reactions is not extensively available in the public domain. However, based on general principles of organic chemistry and data from similar heterocyclic systems, a qualitative and estimated quantitative comparison can be made. The C-Br bond at the 5-position is generally considered more sterically accessible than the C-Br bond at the 4-position, which is flanked by the N1-H and the C5-H. Electronically, the differences are more subtle but can also contribute to reactivity differences.
| Parameter | This compound | 5-Bromo-2-methyl-1H-imidazole | Rationale / Analogous System Data |
| CAS Number | 16265-11-5[2] | 16265-11-5[2] | Both isomers can be referenced under the same CAS number. |
| Molecular Formula | C₄H₅BrN₂ | C₄H₅BrN₂ | Isomers have the same molecular formula. |
| Molecular Weight | 161.00 g/mol | 161.00 g/mol | Isomers have the same molecular weight. |
| Predicted Reactivity in Suzuki-Miyaura Coupling | Moderate to Good | Good to Excellent | The 5-bromo isomer is expected to be more reactive due to lower steric hindrance around the C-Br bond, facilitating easier access for the bulky palladium catalyst. Studies on other substituted heterocycles have shown that steric hindrance can significantly impact reaction yields and rates. |
| Estimated Yield in a Standardized Suzuki Coupling | 60-75% | 75-90% | These are estimated yields based on typical Suzuki-Miyaura reactions with other bromo-heterocycles under optimized conditions. Actual yields will vary depending on the specific coupling partner and reaction conditions. |
Experimental Protocols
The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for both 4-bromo- and 5-bromo-2-methyl-1H-imidazole. Optimization of the catalyst, ligand, base, solvent, and temperature will be necessary to achieve optimal results for each specific isomer and coupling partner.
General Protocol for Suzuki-Miyaura Coupling of Bromo-2-methyl-1H-imidazoles
Materials:
-
Bromo-2-methyl-1H-imidazole isomer (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or microwave vial, add the bromo-2-methyl-1H-imidazole isomer, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Visualizations
Caption: Factors influencing the reactivity of the two isomers.
Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.
Conclusion
While direct, quantitative comparative data remains elusive, a qualitative assessment based on fundamental principles of chemical reactivity suggests that 5-bromo-2-methyl-1H-imidazole is likely the more reactive isomer in palladium-catalyzed cross-coupling reactions compared to this compound. This is primarily attributed to the reduced steric hindrance at the 5-position, which allows for more facile interaction with the bulky palladium catalyst. For synthetic applications where high reactivity and milder reaction conditions are desired, the 5-bromo isomer may be the preferred starting material. However, the 4-bromo isomer remains a valuable building block, and with appropriate optimization of reaction conditions, it can be effectively utilized in a wide range of synthetic transformations. Researchers should consider these factors when designing synthetic routes and be prepared to optimize reaction conditions for their specific substrates.
References
A Comparative Guide to Brominating Agents for the Synthesis of 4-Bromo-2-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals: A Detailed Evaluation of N-Bromosuccinimide (NBS), Molecular Bromine (Br₂), and Dibromoisocyanuric Acid (DBI) in the Synthesis of a Key Pharmaceutical Intermediate.
The targeted synthesis of 4-bromo-2-methyl-1H-imidazole is a critical step in the development of numerous pharmaceutical compounds. The strategic placement of the bromine atom at the C4 position of the imidazole ring dictates the molecule's subsequent reactivity and biological activity. The choice of brominating agent is paramount in achieving high yield and regioselectivity, while also considering factors such as safety, cost, and ease of handling. This guide provides an objective comparison of three commonly employed brominating agents—N-Bromosuccinimide (NBS), molecular bromine (Br₂), and Dibromoisocyanuric Acid (DBI)—supported by experimental data and detailed protocols.
Performance Comparison of Brominating Agents
The selection of an appropriate brominating agent for the synthesis of this compound is a trade-off between reactivity, selectivity, and handling considerations. While highly reactive agents may offer faster reaction times, they often lead to over-bromination, yielding di- and tri-brominated imidazoles, which complicates purification and reduces the yield of the desired product.
| Brominating Agent | Starting Material | Reaction Conditions | Yield of this compound | Key Observations |
| N-Bromosuccinimide (NBS) | 2-Methyl-1H-imidazole | Acetonitrile, Room Temperature, 24 h | Moderate | Good selectivity for monobromination at the 4- and 5-positions. The formation of a mixture of isomers necessitates chromatographic separation. |
| Molecular Bromine (Br₂) | 2-Methyl-1H-imidazole | Acetic Acid, Sodium Acetate, 0°C to Room Temperature, 2 h | Low to Moderate | Prone to over-bromination, leading to the formation of 4,5-dibromo-2-methyl-1H-imidazole as a significant byproduct. Controlling stoichiometry is crucial but challenging. |
| Dibromoisocyanuric Acid (DBI) | 2-Methyl-1H-imidazole | Dichloromethane, Room Temperature, 4 h | High | A powerful brominating agent that can lead to high yields of the dibrominated product. Selective monobromination requires careful control of stoichiometry and reaction time. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using each of the evaluated brominating agents are provided below. These protocols are based on established literature procedures and offer a starting point for optimization in a research setting.
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
This protocol aims for the selective monobromination of 2-methyl-1H-imidazole.
Materials:
-
2-Methyl-1H-imidazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve 2-methyl-1H-imidazole (1.0 eq) in acetonitrile.
-
Cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes gradient) to isolate this compound.
Protocol 2: Bromination using Molecular Bromine (Br₂)
This protocol describes the direct bromination of 2-methyl-1H-imidazole with molecular bromine, which often results in a mixture of products.
Materials:
-
2-Methyl-1H-imidazole
-
Molecular Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium Acetate
-
Sodium thiosulfate solution (10%)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-methyl-1H-imidazole (1.0 eq) and sodium acetate (3.0 eq) in glacial acetic acid in a round-bottom flask equipped with a dropping funnel.
-
Cool the mixture to 0°C in an ice-salt bath.
-
Slowly add a solution of molecular bromine (1.0 eq) in glacial acetic acid via the dropping funnel.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture into ice water and quench with a 10% sodium thiosulfate solution until the orange color of bromine disappears.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
The crude product, a mixture of mono- and di-brominated isomers, is purified by column chromatography.
Protocol 3: Bromination using Dibromoisocyanuric Acid (DBI)
This protocol utilizes the potent brominating agent DBI. Careful control of stoichiometry is critical to favor monobromination.
Materials:
-
2-Methyl-1H-imidazole
-
Dibromoisocyanuric Acid (DBI)
-
Dichloromethane (DCM)
-
Sodium sulfite solution (10%)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
Suspend 2-methyl-1H-imidazole (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Add Dibromoisocyanuric Acid (0.5 eq, as it contains two bromine atoms) in one portion at room temperature.
-
Stir the reaction mixture vigorously for 4 hours.
-
Monitor the reaction by TLC. The formation of the dibrominated product may be observed.
-
Upon consumption of the starting material, quench the reaction with a 10% sodium sulfite solution.
-
Add saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to separate the mono- and di-brominated products.
Visualizing the Synthesis Workflow
To aid in the conceptualization of the synthetic process and the decision-making involved in selecting a brominating agent, the following diagrams illustrate the general reaction pathway and a logical workflow for reagent selection.
Caption: General reaction pathway for the bromination of 2-methyl-1H-imidazole.
Caption: A workflow for selecting the appropriate brominating agent based on experimental goals.
Conclusion
The synthesis of this compound can be achieved using various brominating agents, each with its own set of advantages and disadvantages. For researchers prioritizing regioselectivity and ease of handling, N-Bromosuccinimide (NBS) presents a favorable option, although it may require careful chromatographic purification to isolate the desired 4-bromo isomer from the 5-bromo isomer. **Molecular bromine (Br₂) **, while being a fundamental brominating agent, poses challenges in controlling selectivity, often leading to polybrominated byproducts. Dibromoisocyanuric Acid (DBI) is a potent reagent that can provide high yields, but its high reactivity necessitates precise control to avoid over-bromination. The ultimate choice of reagent will depend on the specific requirements of the synthesis, including scale, desired purity, and available purification capabilities. The provided protocols and workflows serve as a guide for navigating these choices and successfully synthesizing this important pharmaceutical intermediate.
Safety Operating Guide
Proper Disposal of 4-Bromo-2-methyl-1H-imidazole: A Comprehensive Guide for Laboratory Professionals
Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. For researchers, scientists, and professionals in drug development, handling halogenated organic compounds such as 4-Bromo-2-methyl-1H-imidazole requires strict adherence to established protocols. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS). In the absence of a specific SDS for this compound, the compound should be handled with the same caution afforded to other halogenated heterocyclic compounds, which may possess uncharacterized toxicological properties.
Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A laboratory coat and, in cases of potential splashing, a chemical-resistant apron.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary when handling fine powders or volatile solutions, or if working outside of a certified chemical fume hood.
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
Waste Characterization and Segregation
Proper characterization and segregation of waste are foundational to safe and compliant disposal. This compound waste is categorized as a halogenated organic hazardous waste .
Key Segregation Practices:
-
Dedicated Waste Container: Use a clearly labeled, dedicated container for all this compound waste. The label must include the full chemical name, "Hazardous Waste," and associated hazard warnings (e.g., "Toxic," "Irritant").
-
Avoid Mixing: Do not mix halogenated organic waste with non-halogenated organic waste.[1] This is crucial as it can complicate and increase the cost of disposal.
-
Solid vs. Liquid: Segregate solid waste (e.g., contaminated lab supplies, residual powder) from liquid waste (e.g., solutions containing the compound).[1]
On-site Waste Management and Storage
Proper on-site management and storage are critical before the final disposal by a licensed contractor.
| Parameter | Guideline |
| Container Type | Puncture-resistant, sealed container for solids; Leak-proof, compatible container with a secure cap for liquids.[1] |
| Labeling | "Hazardous Waste: Halogenated Organic," with the full chemical name (this compound).[1] |
| Storage Location | In a designated, secure, and properly ventilated hazardous waste accumulation area.[1] |
| Storage Conditions | Store away from incompatible materials such as strong oxidizers, acids, acid anhydrides, and acid chlorides.[2][3] Keep containers tightly closed.[4][5][6] |
| Secondary Containment | Recommended for liquid waste containers.[1] |
Disposal Workflow
The following diagram illustrates the step-by-step decision-making process for the proper disposal of this compound.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate: If necessary, evacuate the immediate area.
-
Alert: Inform your supervisor and your institution's Environmental Health and Safety (EHS) department.
-
Contain: For minor spills, and if you are trained to do so, contain the spill using appropriate absorbent materials. Prevent any spilled material from entering drains or waterways.[4][7]
-
Clean-up: Carefully sweep or vacuum (using a HEPA-filtered vacuum) solid material.[7] Collect all contaminated materials, including cleaning supplies, as hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.[7]
Final Disposal Method
The final disposal of this compound must be managed by a licensed hazardous waste disposal company.[1][4] The primary and recommended method for the destruction of halogenated organic compounds is high-temperature incineration in a specialized facility equipped with scrubbers to neutralize acidic gases generated during combustion.[1] An alternative, though less preferred, method is disposal in a secure hazardous waste landfill.[1] Ensure all required documentation, including a hazardous waste manifest, is completed accurately.[4]
References
Personal protective equipment for handling 4-Bromo-2-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 4-Bromo-2-methyl-1H-imidazole (CAS: 16265-11-5). Adherence to these procedures is critical for ensuring personnel safety and proper management of this chemical compound.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure and ensure safety when handling this compound. The following table summarizes the required PPE.[1]
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards. A face shield should also be used.[1] | Protects against splashes, dust, and vapors, preventing serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (inspect before use) and impervious protective clothing.[1] | Prevents skin contact which can cause skin irritation.[1] Proper glove removal technique is crucial. |
| Respiratory Protection | A NIOSH-approved respirator should be used if ventilation is inadequate or when dust formation is likely. | Protects against respiratory tract irritation that may be caused by inhalation of dust or vapors.[1] |
Operational and Disposal Plan
A systematic approach to handling and disposal is crucial for laboratory safety. The following step-by-step procedures outline the operational workflow and waste management for this compound.
-
Preparation : Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Donning PPE : Put on all required personal protective equipment as detailed in the table above.
-
Handling : Avoid direct contact with the skin and eyes.[1] Prevent the formation of dust and aerosols.
-
Post-Handling : After handling, wash hands and any exposed skin thoroughly.[1]
-
Storage : Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[1] The storage area should be secure and locked.[1]
-
Waste Classification : this compound and any materials contaminated with it should be classified as hazardous chemical waste, specifically as halogenated organic waste.
-
Waste Segregation : Do not mix halogenated waste with non-halogenated chemical waste.
-
Containerization : Collect waste in a designated, properly labeled, and chemically compatible container for "Halogenated Organic Waste." The container should be kept sealed when not in use.
-
Disposal : Dispose of the contents and the container in accordance with all applicable local, regional, and national regulations.[1] This should be done through an approved waste disposal plant.
Visual Workflow for Handling this compound
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



